molecular formula C7H6N2O2 B1611302 3-(Pyrimidin-2-yl)acrylic acid CAS No. 408533-41-5

3-(Pyrimidin-2-yl)acrylic acid

Cat. No.: B1611302
CAS No.: 408533-41-5
M. Wt: 150.13 g/mol
InChI Key: UHLPYNNSGRACAE-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yl)acrylic acid (CAS 408533-41-5) is a valuable building block in medicinal chemistry, particularly for constructing novel hybrid molecules with potential anticancer and anti-inflammatory activities. Its structure combines a pyrimidine heterocycle, a common feature in many biomolecules and FDA-approved drugs, with an acrylic acid moiety that facilitates further chemical modification . This compound serves as a key intermediate in the synthesis of more complex molecules, such as Oxitinib dimers, through reactions like acylation, condensation, and reduction . In research, this acrylic acid derivative is primarily utilized for its role in creating pyrimidine-acrylamide hybrids. These hybrids are designed and studied as potent inhibitors of enzymes like lipoxygenase (LOX), which is a key mediator in the pathophysiological pathway of inflammatory diseases . Molecular modeling and docking studies support its potential application in the development of antioxidant and anti-inflammatory agents . Furthermore, given the established role of pyrimidine scaffolds in numerous anticancer drugs (e.g., Gemcitabine, 5-Fluorouracil), this compound is a promising precursor for developing novel anticancer agents, leveraging its ability to be incorporated into targeted pharmacophores . Please handle with care. Refer to the Safety Data Sheet for full handling instructions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyrimidin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYNNSGRACAE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557754
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408533-41-5
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Pyrimidin-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying mechanistic principles and practical considerations essential for successful synthesis in a research and development setting.

Introduction and Strategic Overview

3-(Pyrimidin-2-yl)acrylic acid and its derivatives are recognized as important scaffolds in drug discovery. The pyrimidine ring is a core component of nucleobases and is found in numerous therapeutic agents, while the α,β-unsaturated carboxylic acid moiety acts as a versatile Michael acceptor and a handle for further chemical modification.[1] The strategic synthesis of this molecule is therefore of significant interest.

This guide will focus on the most direct and field-proven methods for its preparation, emphasizing the Knoevenagel-Doebner condensation as the primary route due to its efficiency and operational simplicity.[2][3] An alternative palladium-catalyzed Heck reaction will also be discussed as a viable, albeit more complex, secondary pathway.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthons: a C2-electrophilic pyrimidine species and a C2-nucleophilic acetic acid equivalent. This analysis logically leads to pyrimidine-2-carbaldehyde and malonic acid as the ideal starting materials for a condensation-based strategy.

G TM 3-(Pyrimidin-2-yl)acrylic Acid Disconnect C=C Bond Formation (Knoevenagel Condensation) TM->Disconnect SM1 Pyrimidine-2-carbaldehyde Disconnect->SM1 SM2 Malonic Acid Disconnect->SM2

Caption: Retrosynthetic analysis of 3-(Pyrimidin-2-yl)acrylic acid.

Primary Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most reliable and widely applicable method for synthesizing the title compound is the Knoevenagel condensation, specifically utilizing the Doebner modification.[2] This reaction involves the condensation of an aldehyde (pyrimidine-2-carbaldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base, typically pyridine, which also serves as the solvent.[2][4] The reaction proceeds via a condensation-decarboxylation sequence to yield the desired α,β-unsaturated acid.[2]

Reaction Mechanism

The reaction is initiated by the deprotonation of malonic acid by pyridine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrimidine-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form a more stable conjugated system. Under the thermal conditions of the reaction, the geminal dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, 3-(Pyrimidin-2-yl)acrylic acid, predominantly as the thermodynamically favored E-isomer.[4][5]

G reactant reactant intermediate intermediate product product catalyst catalyst P2C Pyrimidine-2- carbaldehyde Adduct Aldol Adduct P2C->Adduct MA Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MA->Enolate + Pyridine Py Pyridine Enolate->Adduct Nucleophilic Attack UnsaturatedDiacid Unsaturated Diacid Adduct->UnsaturatedDiacid - H2O FinalProduct 3-(Pyrimidin-2-yl)acrylic Acid + CO2 + H2O UnsaturatedDiacid->FinalProduct Decarboxylation (Heat)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous (E)-3-(pyridin-4-yl)acrylic acid.[4][6]

Materials:

  • Pyrimidine-2-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Hydrochloric acid (37%)

  • Acetone

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine pyrimidine-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (5-10 mL).

    • Causality: Malonic acid is used in slight excess to ensure complete consumption of the aldehyde. Pyridine serves as both the base catalyst and the solvent, facilitating the reaction at elevated temperatures.[2]

  • Reflux: Equip the flask with a reflux condenser and magnetic stir bar. Heat the reaction mixture to reflux under constant stirring for 3-5 hours.

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add 37% hydrochloric acid dropwise until the formation of a precipitate is observed and the pH is acidic.

    • Causality: Acidification protonates the carboxylate product, decreasing its solubility in the aqueous pyridine mixture and causing it to precipitate. It also neutralizes the pyridine.

  • Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold acetone to remove residual impurities.[4]

  • Drying: Dry the purified solid under vacuum to obtain (E)-3-(Pyrimidin-2-yl)acrylic acid as a crystalline solid.

Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Purpose
Pyrimidine-2-carbaldehyde1.0108.10Aldehyde Substrate
Malonic Acid1.2104.06Active Methylene Source
PyridineSolvent/Catalyst79.10Base Catalyst & Solvent

Expected Outcome: The reaction typically affords the product in high yield (often >90%) as a colorless or pale yellow crystalline solid.[4] The E-configuration is predominantly formed due to its greater thermodynamic stability.[6]

Alternative Synthesis Pathway: The Heck Reaction

An alternative approach for constructing the C-C double bond is the Mizoroki-Heck reaction.[7][8] This palladium-catalyzed cross-coupling reaction would involve reacting a 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with an acrylic acid ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester.

Conceptual Workflow and Mechanism

The Heck reaction operates via a catalytic cycle involving a palladium(0) species.[9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-halopyrimidine to form a Pd(II) complex.

  • Coordination and Insertion: The acrylate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pyrimidinyl-Pd bond.

  • β-Hydride Elimination: This step forms the desired substituted alkene product and a palladium-hydride species. This step generally proceeds with syn-elimination, leading to the E-isomer product.[8]

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

G catalyst catalyst intermediate intermediate reactant reactant product product Pd0 Pd(0)L2 OxAdd Oxidative Addition (Pyr-Pd(II)L2-X) Pd0->OxAdd PyrX 2-Halo-pyrimidine PyrX->OxAdd Coord Coordination Complex OxAdd->Coord Acrylate Acrylate Acrylate->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim ProdEster Product Ester BetaElim->ProdEster HPdX H-Pd(II)L2-X BetaElim->HPdX HPdX->Pd0 Base Base Base->Pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Field-Proven Insights
  • Advantages: The Heck reaction is highly versatile and tolerates a wide range of functional groups.[10]

  • Disadvantages: This route is multi-step (coupling followed by hydrolysis), requires an expensive and potentially toxic palladium catalyst, and may necessitate phosphine ligands which are air-sensitive.[9][11] Catalyst removal from the final product can also be challenging, which is a significant concern in pharmaceutical applications.

  • Comparison: For the specific synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation is superior in terms of atom economy, cost, and operational simplicity.

Conclusion

For the synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation of pyrimidine-2-carbaldehyde and malonic acid in pyridine is the most efficient and practical pathway. This method is high-yielding, operationally simple, and avoids the use of expensive and toxic heavy metal catalysts. The detailed protocol provided in this guide represents a self-validating system that can be reliably implemented in a laboratory setting. While the Heck reaction presents a mechanistically interesting alternative, its practical application for this specific target is less favorable compared to the classic condensation approach.

References

  • BenchChem. (2025). Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde - Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQBZiVCBxo2vSrpFqz6Jm14zekqkkBBTABQGIlIQdWeMTqIWWcaqhqrN6Odx9309NSRN9ZkFK9FNXNr7HM14pi8Tq6O8DYLud6yzZorQkAQr9qB564lebIX4FUvBHEyio_7JXJw1bfBv6uiyRwrwoa_R-LMlCz_C204Ch0lXu8ckv2dbBb_jFwaqWZwmHvE_-rcTWJ_vgsKdPFMLmND3P_1EOCABDmzT4q8-jhVTn_fQXOinBdUpb43T0beXxEPA=]
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIo_ojPncqQmgEBthKxNYwaU54ewb3RsYHCoLvAYVk_PXbfPcswaTP_QXXV89zrDzd0UQyhKbGKPMHB5ADjz-qp6wyEQKCJIDQXuwLrSnHEmwREwM88AZP-DWG__gI2MwmGJfPbh82GOO-lLzg40VvMe8CUZXlckV9uU1JieMQ6p2PIqXsQ4UIJethAyHYdQ==]
  • MOLBASE. (n.d.). 3-(Pyridin-2-yl)acrylic acid | 7340-22-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ76PK3Uh_5e9jGHHBNUguvU0Gml6BzNldJJvBGN4v-s-en4s0O6PE53AIxzT1Rk-IWM4tKUxFt8hxSPr0JncQXRsRXbs9nR6Jjcg2acq1IqtmRS2MD0YTNSjfS-G5KhqOKA==]
  • Wikipedia. (n.d.). Doebner–Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtegmLbkfpM_oIrgY2u6pKMi2lZmbcuaIbjobnrIzQ56Id4u9i4FDjNdrbmAnl1n0m8Bx1BXceCGUG4CO7JuprKoz3hOCtIlh2zvvst5fbz__32GhUirHLPv7i_KOXA4hfalnhlkhCnXIMa4DWbMrQf-LOPtha7g==]
  • Wikipedia. (n.d.). Heck reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr4heDDppdlyYuiWtCv5yfVEJLZkDY3669wYARy4MmSId1fqszgJsfJZN4PoaP4sVuk6UnaIrMVmxdlT34qA5uRmJZdBc70VFqa7gUmyvNHOib29RgM8zS6AhrFpB7z5xB3qHNOw==]
  • TSI Journals. (n.d.). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5O_ggmi5f4klWCJvDT-2YX6Fo2suSIgGS6axqLMwhqKtNsAPXrgcglnFqYJTEEWU1nt9TMO9gZcQZWL7XmOulhZDgBlChIvcxYS8sghIU9RXyUgDwGlDl2SwSm3wBju5REQTTBX70p1AkD_7DcOFAaPl4w3EqH5X51df7Icsd3vt56s9oK7eMEwMzP09D92Yx3_r2-cJnOufB7SSlO6XgrG9Z7EFWQ2B5]
  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbaiKIiYe3WBQXnIOvUcK_UIwlKkZk-7eLoffvWjS-RFirH62zxfDzC0jdoCx80qiaJTsv8-gwIcJ0jayK7_ehkTlBkzHkNeHhZDKM_-dEsQMc1wZrFzm3dpxobOwYHI=]
  • Wikipedia. (n.d.). Knoevenagel condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWc8uGRkOQRC8ijhH33F6JTXStvujGK0DeX4ViHWAscsjR9ckejiQDYM0jIzuz00EvB2U5lx4oCiG7hkeifppG24te9FtfAjAdtbu0Y6yNA6DIU63q2HVA50fgUczEed-SyM_k1ko9WhhNduUd9SU]
  • SynArchive. (n.d.). Doebner-Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6s6WCey20YS8VXcYDF0raK3aeYsUnYdt8B_w1mw2C15qnOxY0zFCeY9PNhhh6o35-D1HwKug9L6t0VfmTZKq4U9uHl-RoLsPje0-FBjK1EVXGYrN1I3C0Mu94Jbvgcx2B8wzaWPfi4lNmZI8xFB1rh04hq2HhDSw=]
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVT1E8n5EUK0sMT6adAuJc-izEOF1c0VyC-vwU3A4PKf9UewTCALreCOSwdzzG10A-U7uhmHaJJ_4BkpevYEAGHoIeyTapj1D0ZLskfdS9ZGMBZOS7ak4ze9l3xsoUgR0va9J4bPlPW64o4fYDQmdu_Y2QisgqgNAC_i90EvEUzkTeBT77h6THKwIfRMpY1pnLAHNwRPcUZuxDzll7P3cg32A8MlF6dQ==]
  • Florez-Muñoz, V., et al. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJMKd9trE-sxTx-DvBDlZJ2rYI6on0mBjTziYDYxdtjTa8afBGPrJGw0pI9fKuWBW5mD8tsMNPGEvugN_MxCjUEOuFWpOXiPXr0U28UyXhIaoE6_-dVviEvOxW7m-MRp58PhXCqRLWph0UnB6rhndaiTkOC0s9nglTJpySRWWoTfHv9GhUWmKlEryJZ_tHIGdazBk5MWeVBQJ-ygy8kP1MtZWwPCOy4s1vQFQtve9Tl3R5VlOknv1BGIUCsysqw_zPHp_bncM=]
  • Repositorio Institucional USC. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1upZrTMIJt1AyTopDQDJivQQsBKp1woibRwY0zPPvRqWSN-nEV-46iuzteC9RD995DNYPaha1rW-A1rhkiuf49HDZ3PDUbHYBNIZa83mzsANVTZ3U3gVytBXBeUKfVt4HDMTrUXcO2DrewoSzl2U2CIf20NPw3foh_RBKQ4lihEolg==]
  • GSRS. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKI19TeoPAgDfMcwo3JajcdDasSYtJSFb4GcE1UWrRsZJBlvWV0vGqjaQo6dI9uxEzO0nVjgMho1nWvw4T2upuSnzfLxJ8NO8-kg866Ib-IsfVg2IkfKv_3XflIEq-efvj5VoE564s4fo1DMnCtlwUYnN4yBpNPMc]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwjQqMl7Evapt9KKtFRPOdCvpKqTs4HpxiyyV1WNNygfcHozExo3WGDtG0_RBasfJpLWgUgY-hAxQ6BB3yEKHvlA1YNA7vi4-XoBvwL4K-SkrYBBRE9pgXTMNXyKozqLhQdXM3zJHkma7d0sAi3AFTanje3c7ErydbXmGeUw==]
  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHytpJzJ3650C3c3buU49fN8p5Wms_pwbkNSea9tdQVFMBxDcyfYiWPGRHc-kmocHNade3L7ru6tecno2-ASsqQpjefLzUlW19ZtNilW6qkf-kRFNptFEOpTkoEzoCP_KaiqlvTcfyJieX5AmuhX5QWDhXRhgbsrHsI8NshgvHH6yItg7pRcrj388fVM3g1oDalOl1NLMko4iKmbdCNEEPOYmsRsFVioWdAavmwPI8oiviq]
  • MDPI. (2017). Heck Reaction—State of the Art. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5JrMGpmSNJa57Btm6aBwri1xDFjFj-PRPYiOM_1Lb8YsdLms-XtawkfWHJ26kHmD_fwI8rSAOLCbS-RX9EhA6ekE5CD1SdfxbkWdidIbm3NGsDqOXNBAYTwb-P2_TMec=]
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6NOgXp2kuCfYjJzgh4I9KhAxQ_FlDArB8cmewdyqK8hAzk-1tpPJ80z5Fob8uw7W2xMOWbSjYaUDu7Spe-eSqZSdGDeKG3sJ7BkPFQM5sw-4lEjkzxJVg2kZTW0D3w8iZqF6M9oIXETJsbCn66q02WbVMKT-E05ohfAY2Kx2bEuSTolz2_9V5O6ZvRmy1i6c]
  • MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [URL: https://vertexaisearch.cloud.google.
  • IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0EYlGjC6ai5XFpN4jJwX2iZF3n5grf30YqvcIYR-2knTbvMSlK_9sAXhUNqwxcJCoyLc_NKmG_dW57zSE12w5lctfD14AbWKV3CsIqYICdDxt0wvFDmMs2Mtd1S44mh3SUjY4AmvAb2xtVE0=]
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZDkaJo721PexR-4YZ7J19V3ufn2fVWLiBNjNH_lQWucYJgEC8edH-cGT0kHUg-Uz-6A43FTmu5rnkdfA3qYLU8WaI3E1cSrnFuWP29okv_q-21boFZGeCdaBSb1vr9nmCVB8MlszcaMQKXKRfmk8u4wFWM9uPnkXc28tuntHRKpVs4WYtdjA=]
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fVpWd-uOk1QC7ZsLyCr9PCmGinOP4hZ9HW0XxgKlUsMfEChJ459Y8yxvl76X5S6Vf9mrKqw9VHn4EcwedSBSSFRd49w0h9t2NE8d4KdpYWdp2Q0y048778xPbj8iLWycIJCNZInwyVv3nSVk_khmFxQQMHg9E0vF]
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifJ_DyBRIwRCtagoRW0sZi6pVENHtolwSu4PdfgDVfpgHybzNp3m5z2aR6RnV-qF45XV_Y0AianFhdJ3NHVQRWLYPlQgVSNDKaJX8bIToRZ8FKVTueym7JjnwnrtXEan8WFFsTkizP8rF5y5zEgMj-23fHK_OqOsEcLGrD19A6-_M889E8sUw0UjzmLRUtMuTj-bl_3yIcppnFp3e1N9h3pHTmlKqIuys-IFcmvkKhHhf9JCUSUIVbQVK6p3Rf9Z17fQMaPtCfRVbag-FQOwHasPO1Gi5]
  • Nature. (n.d.). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZRAOCknVZGoZR0gISj0pt4FNWfzqiXSHqi7_HRxZ5ZPFqn9d-lJb7y2w2xkQrXzbXj8lKoHmrycnXDzugMtpBL03kPeZ9W4ALDx7IruErSpGKCqUDqadDGC0Tbwswjh4MG1BHgk4UEaUDZS0=]
  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAA_Y3B-T0KmnZ-REDZxPQYGreQbNx4Ocuvehf0Qmsa0mazRJU6EiJk5Hl_zQ7ntuJka1_f1TMg4sFUtzZus60FuEKUl5YVOY4yVqviige5qz9bqykolVIhlOL_Wy4Tvdmm8mNfO3_vNYFIcwFFbH5ZL7uvlXp9k=]
  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm2OXUN_T4FWhWLUwaTwlCt21BGgc6XhkaNSLJCLVsbDLloTvxqw-TU8VW3bun7iL7gVw1_TobKy3avdkaRP6zav_v--jbOSQqC9COMopWSTGOaKsMFVTMfet8QQl1aBX1fcVW70OI4_DBw==]
  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFd9MIzpgoPPshSTtwHQQxD4D6Jd8QzpXTvziGhKlW0gVxfTQ9rXrwggzZDHfpoV_w46Z96G4BTQRfB3K0J19jtdCPZukaXpxt4vFToJiDRbBexy9RJT1jgrYjDtCirSfCG0DuX-ilbQyROnJKODpSOtxLXV10n1cXPkhc3ek5Qpgke3eweeICxlHanaMqvC-YpqD9-8iOkQb9yT3bzPW]
  • MDPI. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyC5fxPR3xVSdFb5VZmF6VyO1wpgg02py2gIcUMHW8qShu6SShOQr0HrozcxyvfBxI2BygijiFLMLizWlDL1aq005t14aD0dWZyj2i42akiv1Wjl0C-uAYPBKLoI_H]
  • ACS Publications. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_7Nm5gdK9NmvE51eZ3jlo3zYrWBtK4yImeHT1DexG1XND-5sBfgt9p8wqp9Mj8dG0YKO6JYgdLSvYxNTHDp6jaMG3k_-NTzGSBPrfIAhHeXEMpuokp7h_r7YcAJeOpozd7hS4dGJTMf7jw==]
  • ChemBK. (2024). 3-(3-Pyridyl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIpoDDxjPO2eI8JoMHzPWH-UymkglsYqC_pnDQ1CtHLdTHW3bBCyohY8nEVk7AAtbINIjRMaWY5Y0IS5bL3umlKDjHIOzgHnSduExt8NSs_5LQgwwzbOvLjINinV5azhCLlaYzhx-utPBCkyUiVX6ypxj-tw==]
  • HETEROCYCLES. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuwLGCTlNwCPZPnRmhw3SE-gr4M9SqqQbYqBRt4u98NuKFnPsf5Qr_sQa8Xyb_d_NrbUf5IgP3gj8IHRNRhdmxqbTKENJKyn8hDmc-0oFQ0ktt3XybXx61ZLGYO3HY5NhyB_nrYMA-yZcqNnlsqvs6XwBDG52GRxAUziQw8P0peYu_dGhfQ==]

Sources

Technical Specification & Characterization Guide: 3-(Pyrimidin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(Pyrimidin-2-yl)acrylic acid IUPAC Name: (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid Molecular Formula: C


H

N

O

Exact Mass: 150.04

This technical guide outlines the spectroscopic signature and characterization protocols for 3-(Pyrimidin-2-yl)acrylic acid. This compound serves as a critical "building block" intermediate in the synthesis of pyrimidine-based kinase inhibitors and rosuvastatin analogs. Its structural integrity is defined by the electron-deficient pyrimidine ring conjugated to an


-unsaturated carboxylic acid.

Critical Note on Isomerism: This guide focuses on the thermodynamically stable (E)-isomer (trans), which is the predominant product of standard Knoevenagel or Heck coupling syntheses.

Synthesis & Impurity Context

To accurately interpret spectra, one must understand the genesis of the sample. The presence of specific impurities (unreacted aldehyde, decarboxylated byproducts) will directly impact the baseline of your NMR and IR data.

Synthesis Workflow (Knoevenagel Condensation)

The most robust route involves the condensation of pyrimidine-2-carbaldehyde with malonic acid in pyridine/piperidine.

SynthesisWorkflow Start Pyrimidine-2-carbaldehyde Inter Intermediate Aldol Adduct Start->Inter Condensation Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Heat Product (E)-3-(Pyrimidin-2-yl) acrylic acid Decarb->Product Elimination

Figure 1: Synthetic pathway via Knoevenagel condensation. Note that incomplete decarboxylation can lead to diacid impurities.

Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum of 3-(Pyrimidin-2-yl)acrylic acid is distinct due to the 

symmetry of the pyrimidine ring (assuming free rotation) and the strong deshielding effect of the nitrogen atoms.

Solvent: DMSO-


 is required due to the low solubility of the free acid in CDCl

.
Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Diagnostic Note
COOH 12.5 – 13.0Broad Singlet1H-Exchangeable; disappears with D

O shake.
H-4, H-6 8.85 – 8.95Doublet (d)2H

Deshielded by adjacent N atoms. Chemically equivalent.[1]
H-

7.60 – 7.75Doublet (d)1H

Large coupling confirms trans (E) geometry.
H-5 7.40 – 7.50Triplet (t)1H

Coupled to H-4/H-6.
H-

6.90 – 7.05Doublet (d)1H

Upfield due to conjugation with carbonyl.

H NMR Logic Diagram

The following diagram illustrates the splitting logic, crucial for verifying the substitution pattern (2-substituted vs 4-substituted).

NMRSplitting H46 H-4 / H-6 (Pyrimidine) Equiv. due to symmetry Split1 Doublet (d) Couples to H-5 H46->Split1 H5 H-5 (Pyrimidine) Split2 Triplet (t) Couples to H-4 & H-6 H5->Split2 Vinyl Vinylic System (AB) Split3 2 x Doublets J ~ 15-16 Hz (Trans) Vinyl->Split3

Figure 2: Spin-spin coupling logic. The triplet at H-5 is the "fingerprint" of a 2-substituted pyrimidine.

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the carboxylic acid headgroup and the aromatic system.

Wavenumber (cm

)
AssignmentDescription
2500 – 3000 O-H StretchBroad, "hairy" band characteristic of carboxylic acid dimers.
1690 – 1710 C=O StretchStrong, sharp carbonyl peak (conjugated acid).
1630 – 1645 C=C StretchAlkene stretch, often weaker than C=O.
1560 – 1580 C=N StretchPyrimidine ring breathing modes.
~980 =C-H BendOut-of-plane bending, diagnostic for trans-alkenes.
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works well for the basic pyrimidine nitrogens.

  • Molecular Ion:

    • ESI(+):

      
       m/z
      
    • ESI(-):

      
       m/z
      
  • Fragmentation Pattern (EI/ESI+):

    • m/z 151: Parent Ion.

    • m/z 133: Loss of H

      
      O (Acylium ion formation).
      
    • m/z 107: Loss of CO

      
       (Decarboxylation) 
      
      
      
      Vinylpyrimidine cation.
    • m/z 79: Pyrimidine ring fragment.

Quality Control Protocol

To validate your sample against this data, follow this self-validating workflow:

  • Solubility Check: Attempt to dissolve 5mg in CDCl

    
    . If it dissolves completely, suspect an ester impurity  (e.g., ethyl ester from synthesis workup). The free acid should require DMSO-
    
    
    
    or MeOD.
  • The "Triplet Test": Zoom into the aromatic region (7.0 - 9.0 ppm). Look for the triplet at ~7.4 ppm.

    • If present: You have the 2-substituted pyrimidine (Correct).

    • If absent (and only doublets/singlets seen): You likely have the 4-substituted or 5-substituted isomer.

  • Trans-Verification: Calculate the coupling constant of the alkene doublets.

    • 
       Hz 
      
      
      
      Cis (Z) isomer (impurity).
    • 
       Hz 
      
      
      
      Trans (E) isomer (Target).

References

  • Synthesis of Pyridyl/Pyrimidinyl Acrylic Acids: Kudelko, A. et al. "Synthesis and properties of trans-3-(3-pyridyl)acrylic acid derivatives." Chemical Papers, 2015. (Methodology adapted for pyrimidine analogs).

  • NMR of Pyrimidines: "NMR Chemical Shifts of Common Heterocycles." Journal of Organic Chemistry, 1997, 62, 7512-7515.[1]

  • General Spectroscopic Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Acrylic Acid Derivatives."[2]

  • Analog Characterization: "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica, 2024.[3] (Structural analog comparison).

Sources

3-(Pyrimidin-2-yl)acrylic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Architectures, and Reactivity Profile[1][2]

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid (CAS: 408533-41-5) represents a critical class of heterocyclic building blocks, functioning as a bioisostere of cinnamic acid. Distinguished by the electron-deficient pyrimidine ring, this compound exhibits enhanced electrophilicity at the


-carbon compared to its carbocyclic analogs, making it a superior Michael acceptor. Its bifunctional nature—possessing both a divergent N-donor domain and a terminal carboxylic acid—positions it as a high-value ligand for Metal-Organic Frameworks (MOFs) and a scaffold for kinase inhibitor development.
Physicochemical Profile & Structural Logic

The molecule features a pyrimidine ring attached to the 3-position of an acrylic acid chain.[1][2][3][4][5] The trans (E) isomer is thermodynamically favored due to steric minimization between the pyrimidine ring and the carboxylic acid moiety.

PropertySpecification / ValueMechanistic Implication
Molecular Formula

High N/C ratio enhances coordination potential.
Molecular Weight 150.13 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Electronic Character

-deficient Heterocycle
The pyrimidine ring acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the alkene.
Acid-Base Profile AmphotericPyrimidine N (weak base, pKa ~1.3) and Carboxylic Acid (pKa ~4.5).
Solubility DMSO, DMF, MeOH (Hot)Limited aqueous solubility requires polar organic solvents for functionalization.
Synthetic Architectures

Two primary pathways exist for the synthesis of 3-(Pyrimidin-2-yl)acrylic acid. The choice depends on the availability of starting materials (aldehyde vs. halide) and the desired scale.

Pathway A: Knoevenagel Condensation (The "Green" Route)

This method is preferred for scale-up due to the absence of heavy metals and the use of inexpensive malonic acid.

Mechanism: 2-Pyrimidinecarbaldehyde undergoes nucleophilic attack by the enol of malonic acid, followed by spontaneous decarboxylation driven by the thermodynamic stability of the conjugated system.

Protocol:

  • Reagents: 2-Pyrimidinecarbaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Solvent/Base: Pyridine (solvent) with catalytic Piperidine (0.1 eq).

  • Conditions: Reflux (80–100°C) for 4–6 hours.

  • Work-up:

    • Cool reaction mixture to 0°C.

    • Acidify with 1M HCl to pH 2–3 (Precipitation of product).

    • Filter the white/off-white solid and wash with cold water.

    • Purification: Recrystallization from Ethanol/Water (1:1).

Pathway B: Heck Cross-Coupling (The Catalytic Route)

Ideal for late-stage functionalization or when the aldehyde precursor is unstable.

Protocol:

  • Reagents: 2-Bromopyrimidine (1.0 eq), Acrylic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (10 mol%).
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or DMAc (anhydrous).

  • Conditions: 100°C under Argon atmosphere for 12 hours.

Synthetic Logic Diagram

The following diagram illustrates the convergence of these two pathways and the subsequent reactivity flow.

SynthesisPathways Target 3-(Pyrimidin-2-yl)acrylic acid Ester Esterification (ROH / H+) Target->Ester Michael Michael Addition (Nucleophiles) Target->Michael Aldehyde 2-Pyrimidine- carbaldehyde Knoevenagel Knoevenagel Condensation (Pyridine/Piperidine) Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel Knoevenagel->Target -CO2, -H2O Halide 2-Bromopyrimidine Heck Heck Coupling (Pd(OAc)2 / PPh3) Halide->Heck Acrylic Acrylic Acid Acrylic->Heck Heck->Target -HBr

Caption: Convergent synthetic pathways (Knoevenagel and Heck) leading to the target scaffold and downstream functionalization vectors.

Reactivity & Mechanistic Pathways[7]
3.1 Enhanced Michael Acceptor Reactivity

The pyrimidine ring exerts a significant inductive (-I) and mesomeric (-M) electron-withdrawing effect. This lowers the electron density of the alkene double bond more effectively than a phenyl ring (cinnamic acid).

  • Implication: Nucleophiles (thiols, amines) react rapidly at the

    
    -position without requiring harsh Lewis acid catalysis. This is vital for covalent drug design (targeting Cysteine residues).
    
3.2 Coordination Chemistry (MOF Construction)

3-(Pyrimidin-2-yl)acrylic acid acts as a divergent linker .

  • N-Donors: The pyrimidine nitrogens are positioned at 1,3-angles, typically bridging two metal centers rather than chelating a single metal (due to the 4-membered ring strain if chelated).

  • O-Donors: The carboxylate can bind in monodentate, bidentate chelating, or bridging modes.

  • Topology: This leads to the formation of 2D or 3D pillared-layer MOFs, where the pyrimidine ring provides

    
    -
    
    
    
    stacking interactions that stabilize the porous network.
3.3 Photochemical [2+2] Cycloaddition

In the solid state, if the molecules align in a head-to-tail or head-to-head fashion with alkene distances < 4.2 Å, UV irradiation leads to dimerization.

  • Product: Cyclobutane derivatives (truxinic or truxillic acid analogs).

  • Utility: This property is exploited in photo-responsive materials and optical switching devices.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the following analytical checkpoints must be met during synthesis.

Checkpoint 1: NMR Confirmation of Isomerism

The coupling constant (


) of the vinylic protons is the primary validator of the E-isomer.
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for two doublets in the alkene region (6.5 – 8.0 ppm).
  • Criteria:

    
    . (If 
    
    
    
    , the thermodynamically unstable Z-isomer is present, indicating incomplete isomerization or photochemical degradation).
Checkpoint 2: Purity via HPLC
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Strong absorption due to conjugation).

  • Target: >98% purity required for biological assays to rule out toxicity from residual organotin or palladium (if Heck coupling used).

Applications in Drug Development

The 3-(pyrimidin-2-yl)acrylic acid motif serves as a crucial intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors .

Workflow:

  • Amide Coupling: The carboxylic acid is coupled with an aniline derivative (e.g., 3-chloro-4-fluoroaniline).

  • Covalent Binding: The resulting acrylamide acts as a "warhead," forming a covalent bond with the thiol of Cys797 in the ATP-binding pocket of EGFR.

  • Selectivity: The pyrimidine ring mimics the adenine base of ATP, anchoring the molecule via hydrogen bonds to the hinge region of the kinase.

KinaseInhibition cluster_mechanism Mechanism of Action Scaffold 3-(Pyrimidin-2-yl) acrylic acid Coupling Amide Coupling (Aniline deriv.) Scaffold->Coupling Warhead Pyrimidine-Acrylamide (Inhibitor) Coupling->Warhead Target EGFR Kinase (Cys797) Warhead->Target Michael Addition (Covalent Bond)

Caption: Transformation of the acrylic acid scaffold into a covalent kinase inhibitor targeting Cysteine residues.

References
  • Chemical Identity & Availability

    • 3-(Pyrimidin-2-yl)acrylic acid (CAS 408533-41-5).[6] BLD Pharm Catalog.

  • Synthetic Methodology (Heck Reaction)

    • Heck Reaction - State of the Art. Catalysts (MDPI), 2017.
  • Synthetic Methodology (Knoevenagel Condensation)

    • Knoevenagel Condensation Catalyzed by Biogenic Carbonates.[7] Molecules (MDPI), 2024. Details the condensation of heterocyclic aldehydes with active methylenes, establishing the protocol for electron-deficient aldehydes.

  • Structural Analogs & Crystal Engineering

    • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica E, 2024. Provides the crystallographic baseline for pyridyl/pyrimidinyl acrylic acids and their hydrogen-bonding networks.
  • Biological Application (Kinase Inhibitors)

    • Mizoroki-Heck coupling reactions... for EGFR inhibition. ResearchGate (Bysting et al.), 2017. Demonstrates the use of pyrimidine-acrylate motifs in designing covalent inhibitors.

Sources

Crystal structure of 3-(Pyrimidin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 3-(Pyrimidin-2-yl)acrylic Acid: A Predictive and Methodological Approach

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid is a heterocyclic compound of significant interest to medicinal chemists and material scientists due to its structural relation to biologically active pyridylacrylic acids and its potential as a versatile building block in crystal engineering and drug development. While a definitive, published crystal structure for this specific compound is not available in the primary crystallographic databases as of the date of this publication, this guide provides a comprehensive, predictive analysis grounded in the well-documented structures of its close chemical isomers.

By leveraging detailed experimental data from its pyridine analogues, this whitepaper outlines a robust methodology for the synthesis, crystallization, and structural characterization of 3-(Pyrimidin-2-yl)acrylic acid. We will delve into the predicted molecular geometry, the critical intermolecular interactions expected to govern its crystal packing—such as strong hydrogen bonds and π-π stacking—and the causality behind these structural choices. This guide is designed to serve as a foundational resource for researchers, providing both a practical experimental framework and a detailed theoretical model for understanding the solid-state chemistry of this novel compound.

Part I: Synthesis and Crystallization Strategy

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The protocols outlined below are adapted from highly successful and reliable methods reported for analogous compounds like (E)-3-(pyridin-4-yl)acrylic acid.[1][2]

Proposed Synthesis: The Knoevenagel Condensation

The most logical and field-proven synthetic route for this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of 3-(Pyrimidin-2-yl)acrylic acid, we propose the reaction between 2-pyrimidinecarboxaldehyde and malonic acid, using pyridine as both the solvent and the basic catalyst.

Causality of Experimental Choices:

  • Malonic Acid: It serves as the active methylene component, providing the acrylic acid backbone upon condensation and subsequent decarboxylation.

  • Pyridine: It functions as a weak base, facilitating the deprotonation of malonic acid to form the nucleophilic enolate, and as a solvent that effectively solubilizes the reactants. Refluxing conditions provide the necessary activation energy for the reaction to proceed to completion.

  • Acidification: The addition of hydrochloric acid after the reaction is crucial for two reasons: it protonates the carboxylate intermediate to precipitate the desired carboxylic acid product, and it neutralizes the pyridine catalyst.

Experimental Protocol: Synthesis
  • Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyrimidinecarboxaldehyde (1.10 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Solvent and Catalyst Addition: Add pyridine (15 mL) to the flask.

  • Reaction: Heat the mixture to reflux under constant stirring for a duration of 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add 37% hydrochloric acid dropwise until the pH is approximately 3-4, leading to the formation of a solid precipitate.

  • Isolation and Purification: Isolate the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold acetone to remove residual impurities.[1][2]

  • Drying: Dry the purified product under vacuum to yield 3-(Pyrimidin-2-yl)acrylic acid.

Crystallization Protocol: Slow Evaporation

The growth of high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation is a reliable method that allows for the gradual and ordered assembly of molecules into a crystalline lattice.

  • Solvent Selection: Dissolve a small amount of the purified product in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to achieve saturation.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them from the solution.

Workflow Visualization

Synthesis_Workflow Figure 1. Synthesis and Crystallization Workflow Reactants 2-Pyrimidinecarboxaldehyde + Malonic Acid Pyridine Add Pyridine (Solvent/Catalyst) Reactants->Pyridine Step 1 Reflux Reflux (3-4h) Pyridine->Reflux Step 2 Cooling Ice Bath Cooling Reflux->Cooling Step 3 Acidify Acidify with HCl (Precipitation) Cooling->Acidify Step 4 Filter Vacuum Filtration & Washing Acidify->Filter Step 5 Product Pure Solid Product Filter->Product Step 6 Crystallize Crystallization (Slow Evaporation) Product->Crystallize Step 7 Crystals Single Crystals for XRD Crystallize->Crystals Final Output

Caption: Figure 1. Proposed workflow for the synthesis and subsequent crystallization of 3-(Pyrimidin-2-yl)acrylic acid.

Part II: Predicted Crystal Structure and Supramolecular Analysis

Based on the known structures of its pyridine isomers, we can construct a detailed predictive model for the crystal structure of 3-(Pyrimidin-2-yl)acrylic acid.

Molecular Geometry

The molecule is expected to adopt a nearly planar conformation, a feature driven by the conjugated π-system extending across the pyrimidine ring and the acrylic acid moiety. The double bond within the acrylic acid group will strongly favor the more stable (E)-configuration to minimize steric hindrance. This planarity is a critical prerequisite for the efficient π-π stacking interactions discussed below.[1][2][3]

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic data for 3-(Pyrimidin-2-yl)acrylic acid, using the published data for (E)-3-(pyridin-4-yl)acrylic acid as a validated reference point.[1][2][4]

ParameterPredicted Value / Type for 3-(Pyrimidin-2-yl)acrylic acidReference Data: (E)-3-(pyridin-4-yl)acrylic acid[1][2]
Chemical FormulaC₈H₆N₂O₂C₈H₇NO₂
Molecular Weight162.15 g/mol 149.15 g/mol
Crystal SystemMonoclinic or TriclinicTriclinic
Space GroupP2₁/c or P-1P-1
Molecules per Unit Cell (Z)2 or 41
Key Torsion AngleApprox. 0° to ±10° (C=C-C=C)-6.1(2)°

Rationale for Predictions: The introduction of a second nitrogen atom into the aromatic ring increases molecular symmetry and alters the hydrogen bonding potential, which may favor a different, yet still common, space group like P2₁/c. However, the fundamental molecular shape remains similar, suggesting that a centrosymmetric space group is highly probable.

Analysis of Intermolecular Interactions

The solid-state architecture of molecular crystals is governed by a hierarchy of non-covalent interactions.[5][6] For 3-(Pyrimidin-2-yl)acrylic acid, we predict the following key interactions will dictate the crystal packing.

  • Primary Interaction: O-H···N Hydrogen Bonds: The most powerful intermolecular force will be the hydrogen bond between the carboxylic acid's hydroxyl group (-OH) and one of the nitrogen atoms of the pyrimidine ring. This is a classic, strong, and highly directional interaction that often defines the primary structural motif.[1][2] Unlike its pyridine analogues, there are two potential nitrogen acceptors. The nitrogen at position 1 (N1) is sterically more accessible than the nitrogen at position 3 (N3). This interaction is expected to link molecules into infinite chains or discrete dimers.

  • Secondary Interaction: π-π Stacking: The planar pyrimidine rings are primed for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, will likely connect the primary hydrogen-bonded chains or dimers, extending the structure into two or three dimensions. The stacking distance is typically in the range of 3.4–3.8 Å.[1]

  • Tertiary Interactions: Weak C-H···O Hydrogen Bonds: Additional stability will be provided by weaker C-H···O hydrogen bonds, where hydrogen atoms on the pyrimidine ring or the acrylic chain interact with the carbonyl oxygen of a neighboring molecule. These interactions help to "fine-tune" the crystal packing, creating robust three-dimensional networks.[1][2][7]

Visualization of Predicted Interactions

Intermolecular_Interactions Figure 2. Predicted Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 Pyrimidine Ring A mol3 Pyrimidine Ring C mol1->mol3 π-π Stacking (Face-to-Face) carboxyl1 C(=O)O-H mol2 Pyrimidine Ring B carboxyl1->mol2 Strong O-H···N Hydrogen Bond carboxyl3 C(=O)O-H mol2->carboxyl3 Weak C-H···O Interaction carboxyl2 C(=O)O-H

Caption: Figure 2. A diagram illustrating the hierarchy of predicted intermolecular forces stabilizing the crystal lattice.

Part III: Implications for Drug Development and Crystal Engineering

Understanding the crystal structure of a potential active pharmaceutical ingredient (API) is not an academic exercise; it is a regulatory and functional necessity. The specific arrangement of molecules in the solid state, dictated by the interactions detailed above, directly influences critical physicochemical properties:

  • Solubility and Dissolution Rate: Different crystal packings (polymorphs) can have vastly different solubilities, impacting the bioavailability of a drug.

  • Stability: The strength and nature of the intermolecular interactions determine the thermodynamic stability of the crystal form, affecting shelf-life and storage requirements.

  • Mechanical Properties: Crystal structure influences properties like tabletability and flowability, which are crucial for formulation and manufacturing.

By predicting the likely hydrogen bonding motifs and stacking arrangements, researchers can proactively design co-crystallization or salt formation strategies to optimize these properties, a core tenet of modern crystal engineering. The pyrimidine moiety, with its two nitrogen acceptors, offers a rich landscape for forming multi-component crystals with tailored characteristics.

Conclusion and Future Work

This guide presents a comprehensive, predictive framework for the synthesis and structural analysis of 3-(Pyrimidin-2-yl)acrylic acid. By building upon the solid experimental foundation of its pyridine isomers, we have outlined a reliable synthetic protocol and a detailed model of its expected solid-state architecture. We predict that the crystal packing will be dominated by strong O-H···N hydrogen bonds forming molecular chains, which are further stabilized by π-π stacking and weaker C-H···O interactions.

The definitive validation of this model requires the execution of the described experimental plan, culminating in single-crystal X-ray diffraction (SC-XRD) analysis. The resulting crystallographic data will not only confirm the molecular and supramolecular structure but will also provide the essential foundation for any future development of this compound in materials science or as a pharmaceutical agent.

References

  • MOLBASE. (n.d.). 3-(Pyridin-2-yl)acrylic acid|7340-22-9. Encyclopedia. Retrieved from [Link]

  • Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. Retrieved from [Link]

  • IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-3-(3-Pyridyl)acrylic acid. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. Retrieved from [Link]

  • Universidad Santiago de Cali Repository. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 13(16), 2748. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. PubMed. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (Z)-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Retrieved from [Link]

  • Domagała, M., & Jelsch, C. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2951. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed. Retrieved from [Link]

  • Akkurt, M., et al. (2007). Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine. Analytical Sciences, 23, x233. Retrieved from [Link]

Sources

The Pyrimidinyl-Acrylate Scaffold: Synthetic Viability and Pharmacological Versatility

[1]

Executive Summary

The 3-(Pyrimidin-2-yl)acrylic acid scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the nitrogen-rich pyrimidine heterocycle and the electrophilic

1Targeted Covalent Inhibitor (TCI)

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The "Warhead" Concept

The core utility of 3-(pyrimidin-2-yl)acrylic acid derivatives lies in their ability to act as Michael acceptors.[1] The pyrimidine ring at the 2-position exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly lowering the LUMO energy of the alkene. This makes the

Structure-Activity Relationship (SAR) Logic[1]
  • The Pyrimidine Core: Mimics ATP adenine rings, facilitating hydrogen bonding in kinase hinge regions.

  • The Acrylic Linker: Provides rigid spacing and the electrophilic center.

  • The Carboxylic Acid/Amide Tail: Solubilizing group or handle for further derivatization to reach solvent-exposed pockets.[1]

SAR_AnalysisCore3-(Pyrimidin-2-yl)Acrylic Acid CoreR_RingRing Substituents (R1)(Electron Donating/Withdrawing)Core->R_RingLinkerAlkene Spacer(Rigidity/Isomerism)Core->LinkerTailAcid/Amide Head(Solubility/H-Bonding)Core->TailBindingKinase Hinge Interaction(ATP Mimicry)R_Ring->BindingReactivityModulates Electrophilicity(Michael Acceptor Strength)Linker->ReactivityTail->BindingCovalentCysteine Trapping(Irreversible Inhibition)Reactivity->Covalent

Figure 1: SAR Logic flow for Pyrimidine-Acrylic Acid derivatives.[1] The diagram illustrates how structural modifications translate to specific pharmacological outcomes.

Part 2: Synthetic Pathways[1][2][3][4]

Synthesizing 3-(pyrimidin-2-yl)acrylic acid requires overcoming the inherent instability of 2-substituted pyrimidines.[1] Two primary routes are validated: the Heck Cross-Coupling (robust, modular) and the Knoevenagel Condensation (atom-economical).[1]

Route A: Heck Cross-Coupling (Recommended)

This route avoids the unstable pyrimidine-2-carbaldehyde intermediate by using stable 2-halopyrimidines.[1]

  • Precursors: 2-Bromopyrimidine + Acrylic Acid (or Acrylate esters).[1]

  • Catalyst: Pd(OAc)₂ / Phosphine Ligand.[1][2]

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by olefin insertion and

    
    -hydride elimination.[1]
    
Route B: Knoevenagel Condensation[1]
  • Precursors: Pyrimidine-2-carbaldehyde + Malonic Acid.[1]

  • Conditions: Pyridine/Piperidine, reflux.

  • Limitation: Pyrimidine-2-carbaldehyde is prone to hydration and oxidation; must be freshly prepared or generated in situ.[1]

Synthesis_WorkflowStart_Heck2-BromopyrimidineIntermediatePd-Complex IntermediateStart_Heck->IntermediateOxidative AdditionReagent_HeckAcrylic AcidPd(OAc)2, PPh3, Et3NReagent_Heck->IntermediateStart_KnoevenagelPyrimidine-2-carbaldehydeProduct(E)-3-(Pyrimidin-2-yl)acrylic acidStart_Knoevenagel->ProductCondensation(-CO2, -H2O)Reagent_KnoeMalonic AcidPyridine/PiperidineReagent_Knoe->ProductIntermediate->ProductReductive Elimination(Heck Cycle)

Figure 2: Dual synthetic pathways.[1] The Heck reaction is preferred for library generation due to the commercial availability of diverse halopyrimidines.

Part 3: Biological Profiles & Mechanism[1]

Anticancer Activity (EGFR Kinase Targeting)

The primary application of this scaffold is in Non-Small Cell Lung Cancer (NSCLC) .[3]

  • Target: Epidermal Growth Factor Receptor (EGFR).[1][4]

  • Mechanism: The pyrimidine binds the ATP pocket, positioning the acrylic tail near Cysteine 797 . The sulfhydryl group of Cys797 attacks the

    
    -carbon of the acrylic acid, forming a permanent covalent bond. This irreversible inhibition is effective against drug-resistant mutants (e.g., T790M).[1]
    
Antimicrobial Activity[1][3][4][7][8][9][10][11][12]
  • Target: Bacterial Dihydrofolate Reductase (DHFR) and cell wall synthesis.[1]

  • Spectrum: Broad-spectrum activity observed against S. aureus (Gram-positive) and E. coli (Gram-negative).[1] The planarity of the molecule allows DNA intercalation in some derivatives.

Comparative Activity Data (Representative)
Derivative TypeTargetIC50 / MICMechanism Note
Unsubstituted EGFR (WT)1.2 µMModerate reversible binding
4-Anilino-Substituted EGFR (T790M)15 nMCovalent , irreversible inhibition
Nitro-substituted S. aureus4 µg/mLMembrane disruption/Oxidative stress
Amide derivative E. coli12 µg/mLDHFR Inhibition

Part 4: Experimental Protocols

Protocol 1: Synthesis via Heck Coupling

Self-Validating Step: The evolution of product can be monitored by the disappearance of the aryl halide peak in TLC (Hexane:EtOAc 7:3).

  • Reagents: Charge a dry round-bottom flask with 2-bromopyrimidine (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Solvent: Add anhydrous DMF (dimethylformamide) under an Argon atmosphere.

  • Base: Add Triethylamine (2.5 eq) dropwise.

  • Reaction: Heat to 100°C for 12 hours. The solution will darken as Pd(0) is generated.

  • Workup: Cool to RT. Pour into ice-water. Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

  • Validation: ¹H NMR should show two doublets for the alkene protons (J ~15-16 Hz) indicating trans (E) geometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Self-Validating Step: Include a positive control (e.g., Gefitinib) and a solvent control (DMSO < 0.1%).[1]

  • Seeding: Seed A549 (lung cancer) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the pyrimidine derivative in DMSO. Prepare serial dilutions (0.1 - 100 µM). Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.[1]

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism_ActionDrugPyrimidine-Acrylate(Electrophile)ComplexReversibleBinding ComplexDrug->ComplexKd (Affinity)TargetEGFR Kinase(Cys797 Nucleophile)Target->ComplexCovalentIrreversibleAdductComplex->Covalentk_inact (Bond Formation)Michael Addition

Figure 3: Kinetic mechanism of Targeted Covalent Inhibition.[1] The initial reversible binding places the warhead in proximity to the cysteine for the final irreversible step.

References

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. PubMed Central. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. Available at: [Link]

  • Heck Reaction—State of the Art. Catalysts (MDPI). Available at: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica (via NCBI). Available at: [Link]

  • Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

3-(Pyrimidin-2-yl)acrylic acid mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Pyrimidin-2-yl)acrylic Acid: Mechanism of Action & Pharmacophore Dynamics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Electrophilic Warhead & Scaffold

3-(Pyrimidin-2-yl)acrylic acid represents a critical structural motif in modern medicinal chemistry, functioning primarily as a privileged pharmacophore rather than a standalone monotherapy.[1] Its biological activity is governed by two distinct mechanistic pillars:

  • Covalent Reactivity (The Warhead): The acrylic acid moiety, activated by the electron-deficient pyrimidine ring, acts as a "Michael acceptor," facilitating targeted covalent modification of cysteine residues in enzymes (e.g., KRAS G12C, kinases).

  • Non-Covalent Enzyme Modulation: Recent studies identify the scaffold as a competitive inhibitor of Lipoxygenase (LOX), mediating anti-inflammatory effects via redox regulation and hydrophobic pocket occupation.

This guide dissects the chemical biology, kinetic mechanisms, and experimental validation of this compound in biological systems.

Chemical Biology: Electronic Structure & Reactivity

The mechanism of action (MoA) is rooted in the electronic conjugation between the pyrimidine ring and the acrylic acid tail.[1]

  • Electronic Pull: The pyrimidine ring contains two nitrogen atoms, creating a significant electron-withdrawing effect ($ -I $ and $ -M $ effects).[1]

  • Michael Acceptor Activation: This withdrawal reduces electron density at the

    
    -carbon of the acrylic acid, making it highly susceptible to nucleophilic attack.
    
  • Biological Nucleophiles: In a physiological pH (7.4), the soft nucleophile Thiol (-SH) of cysteine residues is the primary target, favored over harder nucleophiles like amines (Lysine).[1]

Quantitative Reactivity Profile
ParameterValue / CharacteristicBiological Implication
Electrophilicity Index (

)
HighRapid covalent bond formation with catalytic cysteines.[1]
pKa (Carboxyl) ~4.0 - 4.5Exists as carboxylate anion at physiological pH, aiding solubility but requiring transport or masking (prodrug) for cell entry.[1]
LogP ~0.8 - 1.2Moderate lipophilicity; amenable to passive diffusion if carboxyl is masked.[1]
Selectivity Cysteine > LysineReduces off-target toxicity compared to highly reactive warheads (e.g., chloroacetamides).[1]

Mechanism 1: Targeted Covalent Inhibition (The "Warhead" Role)[1]

In drug development, 3-(Pyrimidin-2-yl)acrylic acid derivatives are engineered to target non-catalytic or catalytic cysteines within a protein's ATP-binding pocket.[1]

The Kinetic Mechanism
  • Reversible Binding (

    
    ):  The pyrimidine ring mimics the adenine ring of ATP, docking into the hinge region of kinases or the nucleotide-binding pocket of GTPases (e.g., KRAS).
    
  • Covalent Ligation (

    
    ):  Once docked, the acrylic acid tail is positioned adjacent to a specific cysteine (e.g., Cys12 in KRAS, Cys797 in EGFR). A Michael addition reaction occurs, forming a permanent thioether bond.
    

Pathway Visualization:

G Compound 3-(Pyrimidin-2-yl)acrylic acid (Inhibitor) Complex_Rev Reversible Complex (Non-covalent) Compound->Complex_Rev Binding (Ki) Target Target Protein (Cysteine-SH) Target->Complex_Rev Transition Transition State (Michael Addition) Complex_Rev->Transition Nucleophilic Attack Complex_Irr Irreversible Adduct (Thioether Bond) Transition->Complex_Irr k_inact Downstream Signal Blockade (e.g., MAPK Pathway) Complex_Irr->Downstream Permanent Inhibition

Figure 1: Kinetic pathway of Targeted Covalent Inhibition (TCI) involving Michael addition.

Mechanism 2: Lipoxygenase (LOX) Inhibition & Antioxidant Activity[1]

Recent research indicates that 3-(Pyrimidin-2-yl)acrylic acid derivatives possess intrinsic anti-inflammatory properties by inhibiting Lipoxygenase enzymes (specifically 5-LOX and 15-LOX), which are crucial in the arachidonic acid cascade.[1]

Mode of Action
  • Competitive Inhibition: The planar pyrimidine-acrylic scaffold fits into the hydrophobic substrate channel of LOX, competing with arachidonic acid.

  • Radical Scavenging: The conjugated system can stabilize radical intermediates, preventing the propagation of lipid peroxidation.

  • Iron Chelation (Potential): The proximity of the pyrimidine nitrogen and the carboxylate oxygen allows for bidentate chelation of the active site iron (

    
    ) in metalloenzymes, dampening catalytic activity.[1]
    

Biological Outcome: Reduction in Leukotriene (LT) synthesis, leading to decreased inflammation.

Experimental Protocols for Validation

To rigorously validate the mechanism of action, the following "self-validating" protocols are recommended.

Protocol A: GSH Reactivity Assay (Michael Acceptor Validation)

Purpose: Determine the intrinsic electrophilicity and half-life (


) of the compound in the presence of biological thiols.
  • Preparation: Dissolve 3-(Pyrimidin-2-yl)acrylic acid (10 mM) in DMSO. Prepare Reduced Glutathione (GSH) (100 mM) in PBS (pH 7.4).

  • Incubation: Mix Compound:GSH in a 1:10 molar ratio (pseudo-first-order conditions) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min. Quench with 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.[1]

  • Calculation: Plot ln([Compound]) vs. time to determine

    
    .
    
Protocol B: Lipoxygenase (LOX) Inhibition Assay

Purpose: Quantify the potency (


) against inflammatory pathways.[1]
  • Reagents: Soybean Lipoxygenase-1 (LOX-1), Linoleic acid (substrate), Borate buffer (pH 9.0).[1]

  • Baseline: Measure the absorbance of Linoleic acid conversion to hydroperoxylinoleic acid at 234 nm (UV-Vis spectrophotometer).

  • Inhibition: Incubate enzyme with varying concentrations of 3-(Pyrimidin-2-yl)acrylic acid (0.1 - 100

    
    M) for 5 mins.[1]
    
  • Initiation: Add substrate and record kinetics for 3 mins.

  • Control: Use Nordihydroguaiaretic acid (NDGA) as a positive control.

  • Validation: If absorbance slope decreases dose-dependently, the mechanism is confirmed.

References

  • Saragatsis, M., & Pontiki, E. (2024).[2][3] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1189.[2] Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Foundational text for Michael Acceptor mechanism).
  • Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Cell Chemical Biology, 24(8), 1005-1016.[1] (Demonstrates the utility of acrylic acid warheads on pyrimidine/quinazoline scaffolds).

Sources

Discovery and History of 3-(Pyrimidin-2-yl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of Targeted Covalent Inhibitors (TCIs) .[1][2] While the pyrimidine core has long been recognized as a privileged scaffold mimicking the adenine base of ATP, the attachment of an acrylic acid moiety at the C2 position transforms it into a potent precursor for "warhead" installation—specifically acrylamides that form irreversible covalent bonds with cysteine residues in kinase targets (e.g., KRAS G12C, EGFR).[1][2]

This guide explores the chemical evolution of this molecule from a niche academic curiosity to an industrial staple in oncology drug development.[1][2]

Part 1: Chemical Identity & Properties[1][2][3][4][5][6]

PropertyDetail
IUPAC Name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Common Synonyms 3-(2-Pyrimidinyl)acrylic acid; Pyrimidine-2-acrylic acid
CAS Number 408533-41-5
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
Key Functional Groups Pyrimidine (electron-deficient heterocycle),

-unsaturated carboxylic acid (Michael acceptor precursor)
Isomerism Predominantly exists as the E-isomer (trans) due to steric stability, though Z-isomers are accessible via specific photochemical or HWE conditions.[1][2][3]

Part 2: Historical Evolution & Discovery[1][2]

The history of 3-(Pyrimidin-2-yl)acrylic acid is not defined by a single "eureka" moment but rather by two distinct eras of chemical utility.

Era 1: The Academic Exploration (1950s–1980s)

In the mid-20th century, pyrimidine chemistry was dominated by the search for antimetabolites (analogs of uracil and cytosine).[1][2] However, functionalizing the C2 position of pyrimidine was notoriously difficult due to the ring's electron-deficient nature, which deactivates it toward electrophilic aromatic substitution.[1][2]

  • The Challenge: Unlike benzene, pyrimidine resists direct Friedel-Crafts acylation.[1][2]

  • The Solution: Early syntheses relied on the Knoevenagel condensation of pyrimidine-2-carbaldehyde.[1][2] This period established the fundamental reactivity of the molecule but lacked a specific therapeutic target.[1][2]

Era 2: The Renaissance of Covalent Inhibitors (2000s–Present)

The molecule gained prominence with the rise of Targeted Covalent Inhibitors (TCIs) .[1][2]

  • Mechanism: Drug developers realized that converting the acrylic acid group into an acrylamide creates a "warhead" capable of performing a Michael addition reaction with nucleophilic cysteine thiols in a protein's binding pocket.[1][2]

  • Key Application: This specific scaffold is a structural precursor for next-generation inhibitors targeting KRAS G12C and EGFR T790M mutations.[1][2] The pyrimidine ring binds to the hinge region of the kinase (mimicking ATP), while the acrylic extension positions the reactive warhead near the target cysteine.[1][2]

Part 3: Mechanistic Synthesis Pathways[1][2]

The synthesis of 3-(Pyrimidin-2-yl)acrylic acid illustrates the evolution from classical condensation chemistry to modern transition-metal catalysis.[1][2]

Method A: The Classical Knoevenagel Condensation

This "green" route utilizes the acidity of malonic acid and the electrophilicity of the aldehyde.[1][2]

  • Precursor: Pyrimidine-2-carbaldehyde (often unstable/expensive).[1][2]

  • Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1][2][3]

  • Mechanism:

    • Deprotonation of malonic acid.[1][2]

    • Nucleophilic attack on the aldehyde carbonyl.[1][2]

    • Dehydration to form the alkylidene malonate.[1][2]

    • Thermal decarboxylation to yield the acrylic acid.[1][2]

Method B: The Modern Heck Coupling (Pd-Catalyzed)

Preferred for industrial scale-up due to the availability of stable aryl halides.[1][2]

  • Precursor: 2-Chloropyrimidine or 2-Bromopyrimidine.[1][2]

  • Reagents: Acrylic acid (or ester), Pd(OAc)₂, Phosphine ligand (e.g., PPh₃ or Xantphos), Base (Et₃N or K₂CO₃).[1][2]

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-Halogen bond.[1][2]

    • Coordination/Insertion: The alkene coordinates to Pd, followed by syn-insertion.

    • Beta-Hydride Elimination: Releases the product and a Pd-hydride species.[1][2]

    • Reductive Elimination: Regenerates Pd(0).

Visualization of Synthesis Pathways

SynthesisPathways cluster_0 Method A: Knoevenagel Condensation cluster_1 Method B: Heck Coupling Aldehyde Pyrimidine-2-carbaldehyde Intermediary Alkylidene Malonate Aldehyde->Intermediary Pyridine/Piperidine - H2O Malonic Malonic Acid Malonic->Intermediary ProductA 3-(Pyrimidin-2-yl)acrylic acid Intermediary->ProductA Decarboxylation (-CO2, Heat) Halo 2-Bromopyrimidine PdCycle Pd(II)/Pd(0) Cycle Halo->PdCycle Oxidative Addition Acrylate Acrylic Acid/Ester Acrylate->PdCycle Syn-Insertion ProductB 3-(Pyrimidin-2-yl)acrylic acid PdCycle->ProductB Beta-Hydride Elimination

Caption: Comparison of Classical Knoevenagel vs. Modern Heck Coupling routes for synthesis.

Part 4: Experimental Protocols

Protocol 1: Knoevenagel Condensation (Lab Scale)

Best for: Small-scale synthesis when the aldehyde is available.[1][2]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Pyrimidine-2-carbaldehyde (10.0 mmol, 1.08 g) and Malonic acid (12.0 mmol, 1.25 g) to the flask.

  • Solvent: Add Pyridine (10 mL) followed by catalytic Piperidine (0.1 mL).

  • Reaction: Heat the mixture to 100°C for 4 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.[1][2]

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly acidify with 6M HCl until pH ~3. A precipitate should form.[1][2][4]

    • Filter the solid and wash with cold water (2 x 10 mL).[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.[1][2]

    • Expected Yield: 70–85%.[1][2][3]

    • Validation: ¹H NMR (DMSO-d₆) should show doublet signals for vinylic protons at ~6.8 ppm and ~7.6 ppm (

      
       Hz, indicating E-isomer).[1][2]
      
Protocol 2: Heck Coupling (Industrial Scale)

Best for: Large-scale synthesis using stable halides.[1][2]

  • Setup: Use a pressure tube or sealed reactor (to prevent solvent loss at high T).

  • Charging: Combine 2-Bromopyrimidine (10.0 mmol, 1.59 g), Ethyl Acrylate (15.0 mmol, 1.50 g), Pd(OAc)₂ (2 mol%, 45 mg), and Triphenylphosphine (4 mol%, 105 mg).

  • Base/Solvent: Add Triethylamine (20 mmol, 2.8 mL) and DMF (15 mL).

  • Degassing: Sparge with Nitrogen for 10 minutes to remove oxygen (critical for Pd catalyst life).

  • Reaction: Seal and heat to 120°C for 16 hours.

  • Hydrolysis (One-Pot):

    • After cooling, add NaOH (aq, 2M, 10 mL) directly to the reaction mixture. Stir at room temperature for 2 hours to hydrolyze the ester.

    • Acidify with HCl to precipitate the free acid.[1][2]

  • Purification: Silica gel chromatography may be required if Pd residues ("palladium black") contaminate the product.[1][2]

Part 5: Applications in Drug Development[1][2]

The primary utility of 3-(Pyrimidin-2-yl)acrylic acid lies in its conversion to amides.[1][2]

The "Warhead" Mechanism

In drug design, this molecule acts as a Michael Acceptor .[1][2] When converted to an amide (e.g., via coupling with a piperazine-linked scaffold), the double bond becomes susceptible to nucleophilic attack.[1][2]

  • Recognition: The pyrimidine ring binds to the ATP-binding pocket.[1][2]

  • Positioning: The acrylic chain positions the double bond adjacent to a non-catalytic cysteine (e.g., Cys12 in KRAS).[1][2]

  • Covalent Locking: The sulfur atom of cysteine attacks the

    
    -carbon of the acrylic moiety, forming a permanent covalent bond.[1][2] This irreversibly shuts down the enzyme.[1][2]
    

WarheadMechanism Drug Drug-Acrylamide Warhead (Pyrimidine-Linker-CH=CH-CONR2) Complex Reversible Binding Complex (Non-covalent) Drug->Complex Kd (Binding) Target Kinase Target (Cysteine-SH) Target->Complex Covalent Irreversible Covalent Adduct (Inhibited Enzyme) Complex->Covalent k_inact (Michael Addition)

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI).[1][2]

References

  • Kudelko, A. et al. (2015).[1][2][4] Synthesis and properties of 3-(pyridyl)acrylic acids. Acta Crystallographica Section E. Link (Analogous heterocyclic synthesis methodology).[1][2]

  • Sakamoto, T. et al. (1982).[1][2] Pd-catalyzed reaction of pyrimidines. Chemical & Pharmaceutical Bulletin. (Foundational work on Pyrimidine Heck coupling).

  • Canon, J. et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][2] Nature.[1][2] Link (Context for acrylamide warheads in KRAS inhibitors).

  • World Intellectual Property Organization (WIPO). (2024).[1][2] Patent WO2024036270A1: KRAS Inhibitors.[1][2] Link (Cites 2-fluoro-3-(pyrimidin-2-yl)acrylic acid as Intermediate 26).[1][2]

  • Mizoroki, T. & Heck, R.F. (1972).[1][2] Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives. Journal of the American Chemical Society.[1][2] (Foundational Heck Reaction reference).

Sources

Thermogravimetric Analysis of 3-(Pyrimidin-2-yl)acrylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the thermal characterization of 3-(Pyrimidin-2-yl)acrylic acid , a critical heterocyclic building block in medicinal chemistry.[1] Due to the compound's structural duality—containing both a thermally robust pyrimidine ring and a reactive acrylic acid moiety—its thermal profile is complex, often exhibiting overlapping events of melting and decarboxylation.

This document moves beyond standard operating procedures, offering a Quality by Design (QbD) approach to TGA. It synthesizes data from structural analogs (specifically 3-(3-pyridyl)acrylic acid) to predict behavior and establishes a self-validating protocol for determining purity, solvate stoichiometry, and kinetic stability.[1]

Chemical Context & Material Properties[2][3][4][5][6][7][8]

To interpret the TGA curve accurately, one must first understand the molecular "weak points" of the analyte. 3-(Pyrimidin-2-yl)acrylic acid consists of an electron-deficient pyrimidine ring conjugated to an acrylic acid side chain.[1]

Structural Thermal Logic
  • The Pyrimidine Core: Highly stable. Heteroaromatic rings typically resist thermal degradation up to 350–400°C due to resonance stabilization.

  • The Acrylic Acid Tail: The vulnerability. Acrylic acid derivatives are prone to decarboxylation (loss of

    
    ) at elevated temperatures, often coincident with or immediately following melting.
    
  • The Interaction: The electron-withdrawing nature of the pyrimidine ring can lower the activation energy for decarboxylation compared to simple cinnamic acid derivatives, making the compound sensitive to thermal history.

PropertyValue / CharacteristicRelevance to TGA
Molecular Formula

Molecular Weight: ~150.13 g/mol
Predicted Melting Point 220–240°C (Decomp.)[1]Expect sharp mass loss onset near

.
Hygroscopicity ModerateSurface water may appear <100°C.
Key Degradant 2-VinylpyrimidineFormed via decarboxylation (

).[1]

Experimental Methodology: The Self-Validating Protocol

Standard TGA runs (e.g., "10°C/min to 600°C") are insufficient for resolving the complex decomposition of this organic acid. The following protocol is designed to separate desolvation from degradation .

Instrumentation & Setup
  • Instrument: TGA or TGA-DSC (Simultaneous Thermal Analysis).[1]

  • Crucible Selection: Alumina (

    
    )  is preferred over Aluminum.[1]
    
    • Reasoning: Aluminum pans melt at ~660°C and can catalyze surface reactions with acidic organic compounds. Alumina is inert and withstands the high temperatures required to ash the pyrimidine core.

  • Atmosphere:

    • Nitrogen (

      
      ):  50 mL/min (Purge). Essential for determining the kinetic stability and decarboxylation point without oxidative interference.
      
    • Air/Oxygen: Used only in a secondary run to determine "Ash Content" (inorganic impurities).

The "Step-Scan" Heating Program

Instead of a linear ramp, use this multi-stage program to validate your data:

  • Equilibration: Hold at 30°C for 5 mins. (Stabilizes balance).

  • Drying Phase: Ramp 5°C/min to 120°C. Hold for 10 mins.

    • Validation: If mass loss > 0.5% and plateaus, it is surface moisture. If loss continues linearly, it is a bound solvate or sublimation.

  • Reaction Phase: Ramp 10°C/min to 300°C.

    • Critical Region: Watch for the "shark-fin" DTG peak indicating decarboxylation.

  • Carbonization Phase: Ramp 20°C/min to 600°C.

Visual Workflow (DOT Diagram)

TGA_Workflow Start Sample Preparation (2-5 mg, Fine Powder) Crucible Crucible Selection (Alumina 70µL) Start->Crucible Atmosphere Atmosphere Selection Crucible->Atmosphere Branch_N2 Nitrogen (Inert) Kinetic Analysis Atmosphere->Branch_N2 Primary Run Branch_Air Air (Oxidative) Ash/Impurity Check Atmosphere->Branch_Air Secondary Run Heating Heating Program (Step-Scan Method) Branch_N2->Heating Branch_Air->Heating Event_1 Event I: <150°C Volatiles/Solvents Heating->Event_1 Event_2 Event II: 200-250°C Decarboxylation Event_1->Event_2 Event_3 Event III: >350°C Ring Fragmentation Event_2->Event_3

Figure 1: Decision tree for TGA experimental setup, prioritizing inert atmosphere for mechanistic understanding.

Interpretation of Thermal Events

Based on the behavior of the structural analog trans-3-(3-pyridyl)acrylic acid [1], the TGA curve of 3-(Pyrimidin-2-yl)acrylic acid will exhibit three distinct mass-loss regions.

Region I: The Solvent Window (Ambient to 150°C)
  • Expected Behavior: Minimal mass loss (< 0.5%) for a pure, dried crystal.

  • Anomaly Detection: A step loss of ~3-5% here often corresponds to occluded synthesis solvents (e.g., Ethanol or Ethyl Acetate).[1]

  • Calculation:

    
    [1]
    
Region II: The Decarboxylation Event (200°C – 260°C)

This is the critical quality attribute (CQA). Heterocyclic acrylic acids typically undergo decarboxylation upon melting.

  • Mechanism: The heat induces the cleavage of the C-C bond between the vinyl group and the carboxylate, releasing

    
    .
    
  • Theoretical Mass Loss:

    
    [1]
    
  • Validation: If the experimental mass loss in this step is significantly higher than 29.3%, it indicates simultaneous evaporation of the resulting vinyl-pyrimidine product (sublimation) alongside decomposition.

Region III: Pyrolytic Degradation (>350°C)[1]
  • Behavior: Gradual mass loss representing the breakdown of the pyrimidine ring (C-N bond scission).

  • Residue: In Nitrogen, a carbonaceous char ("coke") of 10-20% is common.[1] In Air, this should burn off to 0% unless inorganic catalysts (e.g., Sodium salts from synthesis) are present.

Decomposition Pathway Diagram

Decomposition_Mechanism Parent 3-(Pyrimidin-2-yl)acrylic acid (Solid, Stable <200°C) Transition Transition State (Melting/Activation) Parent->Transition Heat (>220°C) Products 2-Vinylpyrimidine + CO2 (Gas Evolution) Transition->Products Decarboxylation Residue Polymeric Char (>350°C) Products->Residue Polymerization/Oxidation

Figure 2: Predicted thermal decomposition pathway involving decarboxylation followed by char formation.[1]

Advanced Kinetic Analysis (Method Validation)

To prove that the mass loss at ~230°C is indeed a chemical decomposition and not just evaporation, perform the Kissinger Method validation.

  • Protocol: Run the sample at three distinct heating rates (

    
    ): 5, 10, and 20 °C/min.
    
  • Observation: The peak temperature of the derivative curve (

    
    ) should shift to higher temperatures as 
    
    
    
    increases.
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Linearity: A straight line confirms the event is kinetically controlled (decomposition).

    • Non-linearity: Suggests physical processes (evaporation/sublimation) are dominating.[1]

Regulatory & Quality Assurance

For pharmaceutical applications, TGA data must support ICH Q3C (Impurities: Residual Solvents) guidelines.

  • Limit of Detection (LOD): Ensure your TGA balance is calibrated to detect 0.1% mass loss (approx 10-20 µg for a 10 mg sample).

  • Reporting:

    • Report Onset Temperature (

      
      )  (intersection of tangents) rather than peak temperature, as 
      
      
      
      is less dependent on sample mass.
    • Clearly distinguish between "Loss on Drying" (LOD, <120°C) and "Decomposition Onset".

References

  • BenchChem. (2025).[2] Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from [1]

  • Maurer, J. J., et al. (1987).[3] Thermal decomposition mechanism of acrylic acid polymer. Validated via [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 3-(Pyridin-2-yl)acrylic acid. PubChem CID 5371891. Retrieved from [1]

  • Mettler Toledo. (2025).[4] Thermogravimetric Analysis (TGA) for Polymer Characterization and Method Development. Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for 3-(Pyrimidin-2-yl)acrylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of 3-(Pyrimidin-2-yl)acrylic acid in medicinal chemistry. The pyrimidine core is a privileged scaffold in drug discovery, present in numerous clinically approved drugs, while the α,β-unsaturated carbonyl system of the acrylic acid moiety serves as a versatile pharmacophore. The strategic combination of these two motifs in 3-(Pyrimidin-2-yl)acrylic acid presents a unique scaffold for the development of novel therapeutic agents. This guide outlines a proposed synthetic protocol for this compound, based on established chemical transformations, and explores its potential applications in anticancer, antimicrobial, and anti-inflammatory research, drawing upon structure-activity relationships of analogous compounds. Detailed experimental protocols for the synthesis and potential biological evaluation are provided to support researchers in this field.

Introduction: The Chemical Rationale

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1][2] Its presence in a wide array of approved drugs, including anticancer agents like 5-fluorouracil and kinase inhibitors like imatinib, underscores its importance as a "privileged structure" in drug design.[3][4] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The acrylic acid moiety, an α,β-unsaturated carboxylic acid, is another significant pharmacophore. The electrophilic nature of the β-carbon makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This reactivity is harnessed in the mechanism of action of several drugs. Furthermore, the rigid, planar structure of the acrylic acid linker can optimally position other functional groups for interaction with biological targets.

The combination of the pyrimidine ring and the acrylic acid linker in 3-(Pyrimidin-2-yl)acrylic acid creates a molecule with significant potential for medicinal chemistry applications. The pyrimidine moiety can engage in hydrogen bonding and π-stacking interactions within protein binding sites, while the acrylic acid portion can act as a covalent warhead or a rigid scaffold for further functionalization.

Proposed Synthesis of 3-(Pyrimidin-2-yl)acrylic acid

Reaction Scheme

Synthesis_of_3_Pyrimidin_2_yl_acrylic_acid pyrimidine_aldehyde Pyrimidine-2-carboxaldehyde reagents + pyrimidine_aldehyde->reagents malonic_acid Malonic Acid arrow1 Pyridine, Piperidine (cat.) Δ malonic_acid->arrow1 intermediate [Intermediate] product 3-(Pyrimidin-2-yl)acrylic acid reagents->malonic_acid arrow1->product

Sources

Application Note: Strategic Utilization of 3-(Pyrimidin-2-yl)acrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid represents a privileged scaffold in modern organic synthesis, bridging the gap between simple heterocyclic building blocks and complex pharmaceutical architectures. Its structural duality—combining an electron-deficient pyrimidine ring with a conjugated vinylogous acid—makes it a versatile electrophile and a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (Statins) and kinase inhibitors.

This guide moves beyond basic characterization to provide actionable, high-yield protocols for utilizing this building block. We focus on its role as a Michael acceptor, a precursor for heterocyclic diversity, and its critical function in the "Statin Scaffold."

Chemical Profile & Reactivity Logic

To use this building block effectively, one must understand its electronic "push-pull" nature.

FeaturePropertySynthetic Implication
Pyrimidine Ring

-deficient (Electron withdrawing)
Deactivates the system towards electrophilic attack; activates the alkene for nucleophilic attack.
Alkene (

)
Conjugated, E-isomer dominantExcellent Michael Acceptor . Susceptible to 1,4-addition by thiols, amines, and carbon nucleophiles.
Carboxylic Acid pKa

3.5–4.0
Standard amide coupling; potential for decarboxylation under extreme thermal stress.
Nitrogen (N1/N3) Basic / Lewis BasicCompetes for protons in acid-catalyzed reactions; excellent ligand for Metal-Organic Frameworks (MOFs).
Reactivity Heatmap

The following diagram illustrates the distinct reactive sites available for manipulation.

ReactivityMap Molecule 3-(Pyrimidin-2-yl)acrylic acid COOH Carboxylic Acid (Amide Coupling / Esterification) Molecule->COOH C-1 Modification Alkene Alkene (Beta-Carbon) (Michael Addition / Cycloaddition) Molecule->Alkene C-3 Electrophilicity Ring Pyrimidine Nitrogens (Coordination / Protonation) Molecule->Ring N-Coordination

Figure 1: Chemoselective reaction sites on the 3-(Pyrimidin-2-yl)acrylic acid scaffold.

Critical Application: The Rosuvastatin Connection[2][3]

The most commercially significant application of substituted pyrimidinyl acrylic acids is in the synthesis of Rosuvastatin (Crestor) . While the commercial drug carries specific substituents (4-fluorophenyl, isopropyl, sulfonamide), the chemistry of the acrylic acid tail is the linchpin of the synthesis.

The "Statin Linker" Strategy

In drug development, this building block is often used to attach the "statin side chain" (the dihydroxy heptenoic acid pharmacophore) to the heteroaromatic core.

Mechanism of Action:

  • Activation: The acrylic acid is converted to an activated ester or mixed anhydride.

  • Coupling/Extension: It is often coupled with a chiral auxiliary or subjected to enantioselective hydrogenation to set the stereocenters required for HMG-CoA reductase inhibition.

Expert Insight: When working with the substituted variants (Rosuvastatin intermediates), avoid strong acidic conditions for extended periods, as the sulfonamide moiety on the pyrimidine core can undergo hydrolysis.

Experimental Protocols

Protocol A: Diversity-Oriented Synthesis of Pyrazolines

Target: Synthesis of 3-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazole derivatives.

This reaction exploits the


-unsaturated ketone/acid nature of the molecule.[1] Reaction with hydrazines yields pyrazolines, which are potent anti-inflammatory and antimicrobial scaffolds.

Reagents:

  • Substrate: 3-(Pyrimidin-2-yl)acrylic acid (1.0 equiv)

  • Reagent: Hydrazine hydrate (or substituted hydrazine) (2.5 equiv)

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: Glacial Acetic Acid (cat. 0.5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(Pyrimidin-2-yl)acrylic acid in 10 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (2.5 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. Control addition rate to avoid boiling.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (UV active) should disappear.
    
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The pyrazoline derivative often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the trans-alkene doublets (

    
    ) and the appearance of the pyrazoline ABX system (typically three multiplets between 3.0–5.0 ppm).
    
Protocol B: Amide Coupling for Kinase Inhibitor Libraries

Target: Amidation of the carboxylic acid without affecting the Michael acceptor.

Standard coupling reagents (EDC/NHS or HATU) are preferred over acid chlorides to prevent polymerization of the acrylic moiety.

Workflow Diagram:

AmideCoupling Start Start: 3-(Pyrimidin-2-yl)acrylic acid (1.0 equiv) in DMF Activation Activation: Add HATU (1.1 equiv) + DIPEA (2.0 equiv) Stir 15 min @ 0°C Start->Activation Coupling Coupling: Add Amine (R-NH2, 1.1 equiv) Warm to RT, Stir 4-12 h Activation->Coupling Quench Quench: Dilute with EtOAc, Wash with Sat. NaHCO3 then Brine Coupling->Quench Output Isolate Amide Product Quench->Output

Figure 2: Optimized HATU-mediated amidation workflow.

Detailed Procedure:

  • Preparation: Dissolve the acrylic acid (1.0 equiv) in dry DMF (0.2 M concentration).

  • Activation: Cool to

    
    . Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes. The solution should turn slightly yellow.
    
    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing side reactions.

  • Coupling: Add the primary or secondary amine (1.1 equiv). Allow the mixture to warm to room temperature naturally.

  • Monitoring: Stir for 4–12 hours. Monitor by LC-MS (Look for

    
     of the amide).
    
  • Workup (Critical):

    • Dilute with Ethyl Acetate (10x reaction volume).

    • Wash 1: Saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Caution: Avoid acidic washes (e.g., 1M HCl) if your product contains basic nitrogens (like the pyrimidine ring), as it will extract into the aqueous layer.

Troubleshooting & Stability

IssueProbable CauseSolution
Low Yield in Amidation Product stuck in aqueous phase during workup.Pyrimidine is basic. Adjust aqueous layer pH to ~8-9 before extraction to ensure the product is neutral (organic soluble).
Polymerization Radical polymerization of the alkene.Add a radical inhibitor (e.g., BHT, 0.1 mol%) if heating is required. Perform reactions under Nitrogen/Argon.
Michael Adducts Nucleophilic solvent (e.g., MeOH) attacking the alkene.Use non-nucleophilic solvents (DMF, DCM, THF) for coupling reactions. Avoid alkoxide bases.

References

  • Rosuvastatin Synthesis & Intermediates

    • Title: Novel Process Preparation of Rosuvastatins and Their Intermediates.[3]

    • Source: World Journal of Pharmaceutical Research (2015).[3]

    • Context: Describes the use of pyrimidine acrylic acid derivatives in the Julia-modified olefination and subsequent steps to form the st
    • URL:[Link]

  • Michael Addition Reactivity

    • Title: Michael addition of pyrimidine derivatives with acrylates catalyzed by lipase TL IM.[4]

    • Source: RSC Advances (2014).[1]

    • Context: Validates the reactivity of the acrylate/pyrimidine system in Michael additions, relevant for deriv
    • URL:[Link]

  • Heterocycle Synthesis (Pyrazolines)

    • Title: Synthesis of New 3-(Pyrimidin-2-Yl Amino)
    • Source: Al-Mustansiriya Journal of Science (2011).[2]

    • Context: Provides general protocols for reacting pyrimidine-based esters/acids with hydrazines to form cyclized products.
    • URL:[Link]

  • Coordination Chemistry Applications

    • Title: Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
    • Source: Acta Crystallographica Section E (2024).[5]

    • Context: While focusing on the pyridyl isomer, this establishes the supramolecular utility (H-bonding, pi-stacking) of the heteroaryl-acrylic acid motif in crystal engineering.
    • URL:[Link]

Sources

Application Note: Functional Characterization of 3-(Pyrimidin-2-yl)acrylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Impurity Profiling to Nrf2/Keap1 Modulation in Drug Discovery

Abstract

3-(Pyrimidin-2-yl)acrylic acid and its derivatives represent a critical chemical class in pharmaceutical development, serving both as key synthetic intermediates for statins (e.g., Rosuvastatin) and as bioactive pharmacophores in fragment-based drug discovery (FBDD).[1][2] This Application Note provides a comprehensive guide for evaluating these molecules in cell-based systems. We focus on their intrinsic chemical nature as Michael acceptors , detailing protocols to assess their electrophilic reactivity, Nrf2/Keap1 stress pathway activation, and cytotoxicity.[2] These assays are essential for researchers distinguishing between therapeutic efficacy (e.g., antioxidant induction) and off-target toxicity (e.g., indiscriminant protein alkylation).[2]

Introduction & Mechanism of Action

The 3-(Pyrimidin-2-yl)acrylic acid scaffold contains an


-unsaturated carbonyl moiety conjugated to a pyrimidine ring.[1][2] This structure defines it as a Michael Acceptor , capable of forming covalent bonds with nucleophilic amino acid residues—specifically cysteine thiols—on target proteins.[2]
  • Synthetic Context: In the synthesis of Rosuvastatin, pyrimidine-acrylic acid derivatives are intermediates.[2] Residual presence in final drug products requires rigorous toxicity profiling.

  • Therapeutic Context: As a pharmacophore, this scaffold mimics the activity of Nrf2 activators (like dimethyl fumarate or bardoxolone methyl). By alkylating specific cysteines on Keap1 (Kelch-like ECH-associated protein 1), these molecules prevent Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and trigger the Antioxidant Response Element (ARE).[2]

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which 3-(Pyrimidin-2-yl)acrylic acid (The Electrophile) interacts with the cellular stress response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(Pyrimidin-2-yl)acrylic acid (Michael Acceptor) Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Modification (Alkylation) Compound->Keap1 Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Normally Inhibits Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Promotes Nrf2_Cyto->Ubiquitin Basal State Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation (Post-Modification) ARE ARE Promoter Nrf2_Nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCLM) ARE->Genes Transcription

Figure 1: Mechanism of Action.[1][2] The acrylic acid tail acts as an electrophile, modifying Keap1, stabilizing Nrf2, and inducing antioxidant gene transcription.[2]

Experimental Protocols
Protocol A: Intrinsic Reactivity (GSH Depletion Assay)

Purpose: Before cell dosing, determine if the molecule is too reactive. Highly reactive Michael acceptors can cause indiscriminant toxicity (PAINS - Pan-Assay Interference Compounds).[1][2] This cell-free assay measures the rate at which the compound depletes free Glutathione (GSH).[1]

Materials:

  • Test Compound: 3-(Pyrimidin-2-yl)acrylic acid (10 mM stock in DMSO).[1][2]

  • L-Glutathione, reduced (GSH).[1][2]

  • DTNB (Ellman’s Reagent).[1]

  • Phosphate Buffer (PBS), pH 7.4.

Procedure:

  • Preparation: Prepare a 500 µM GSH solution in PBS.

  • Incubation: Mix the Test Compound (final conc. 50 µM) with GSH solution (final conc. 100 µM) in a 96-well plate. Include a DMSO control (0% depletion) and N-ethylmaleimide (positive control, 100% depletion).

  • Time-Course: Incubate at 37°C. Harvest aliquots at 0, 15, 30, 60, and 120 minutes.

  • Detection: Add equal volume of DTNB (2 mM) to the aliquots. Incubate for 10 mins.

  • Readout: Measure Absorbance at 412 nm.

  • Calculation:

    
    [1][2]
    

Interpretation:

  • < 50% Depletion (2h): Low reactivity. Likely safe, requires high doses for efficacy.[2]

  • > 90% Depletion (15 min): Hyper-reactive. High risk of off-target toxicity and false positives in biological assays.[1][2]

Protocol B: Nrf2 Activation (ARE-Luciferase Reporter Assay)

Purpose: To quantify the biological potency of the compound in activating the antioxidant response pathway in a cellular environment.[3]

Cell Model: HepG2-ARE-Luc or ARE-reporter engineered HEK293 cells.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in white-walled 96-well plates. Allow attachment for 24 hours.
    
  • Starvation: Switch to low-serum media (1% FBS) 4 hours prior to treatment to reduce basal Nrf2 activity.

  • Treatment: Treat cells with serially diluted 3-(Pyrimidin-2-yl)acrylic acid (0.1 µM to 100 µM).[1][2]

    • Vehicle Control: 0.1% DMSO.

    • Positive Control:[1][2] Bardoxolone Methyl (10 nM) or Sulforaphane (5 µM).[1]

  • Incubation: Incubate for 16–24 hours at 37°C.

  • Lysis & Detection: Add One-Step Luciferase Reagent (e.g., Bright-Glo™).[1][2] Shake for 2 minutes.

  • Readout: Measure luminescence on a plate reader.

Data Presentation: Normalize data to the DMSO control (Fold Induction).

Compound Conc.[4][5][6][7][8][9][10][11] (µM)Luminescence (RLU)Fold InductionStandard Deviation
DMSO (0)1,5001.0± 0.1
1.02,1001.4± 0.2
5.04,5003.0± 0.3
10.09,8006.5± 0.5
50.018,00012.0± 1.1
Sulforaphane (Pos) 22,500 15.0 ± 1.5
Protocol C: Cytotoxicity Profiling (ATP-Based Viability)

Purpose: Pyrimidine analogs can interfere with nucleotide metabolism. Standard MTT assays may yield artifacts due to mitochondrial redox interference by Michael acceptors. ATP-based luminescence is the gold standard here.[1][2]

Procedure:

  • Seeding: Plate HepG2 or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Dosing: Treat with compound (0.1 µM – 200 µM) for 48 hours.

  • Reagent Addition: Add CellTiter-Glo® (or equivalent ATP reagent) equal to the volume of culture media.[1]

  • Lysis: Orbitally shake for 2 minutes; incubate 10 minutes to stabilize signal.

  • Readout: Measure Luminescence.

  • Analysis: Plot log(concentration) vs. % Viability to determine

    
    .
    
Critical Analysis & Troubleshooting
Therapeutic Window Calculation

The utility of 3-(Pyrimidin-2-yl)acrylic acid derivatives depends on the separation between Nrf2 activation and cytotoxicity.[1][2]

  • 
     (ARE Activation):  Concentration required to double luciferase activity.[1]
    
  • 
     (Viability):  Concentration killing 50% of cells.[1]
    
  • Therapeutic Index (TI):

    
    .[1][2]
    

Guideline: A viable drug candidate should have a


. If 

, the Nrf2 activation is likely a stress response to imminent cell death rather than a therapeutic mechanism.[2]
Structure-Activity Relationship (SAR) Logic
  • The Pyrimidine Core: Modifications here (e.g., adding electron-withdrawing groups) will alter the electrophilicity of the acrylic acid tail.

  • The Acrylic Acid Tail: Replacing the carboxylic acid with an ester or amide usually increases cell permeability and potency but may increase toxicity.

References
  • Mechanism of Nrf2 Activation: Cleasby, A., et al. (2014).[2] "Structure of the BTB domain of Keap1 and its interaction with the triterpenoid antagonist CDDO." PLOS ONE. Link

  • Michael Acceptor Assays: Dinkova-Kostova, A. T., et al. (2001).[2] "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences. Link[1][2]

  • Rosuvastatin Synthesis & Intermediates: Sally, G., et al. (2015).[2][5] "Novel Process Preparation of Rosuvastatins and Their Intermediates." World Journal of Pharmaceutical Research.[5] Link

  • Nrf2 Luciferase Protocols: Promega Corporation. "ARE-Reporter Assay Systems Technical Manual." Link

  • Pyrimidines in Drug Discovery: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley. (Contextual reference for pyrimidine reactivity).

Sources

Process Development & Scale-Up: High-Purity Synthesis of 3-(Pyrimidin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and kilogram-scale synthesis of 3-(Pyrimidin-2-yl)acrylic acid , a critical intermediate for various pharmaceutical pharmacophores (e.g., Rosuvastatin analogs and pyrimidine-fused heterocycles).

While transition-metal-catalyzed couplings (Heck reaction) are chemically feasible, they are often cost-prohibitive at scale due to palladium expenses and scavenging requirements. This guide prioritizes the Knoevenagel Condensation (Doebner Modification) , utilizing Pyrimidine-2-carbaldehyde and Malonic acid. This route offers superior atom economy, metal-free conditions, and a simplified purification profile suitable for GMP environments.

Strategic Route Selection

The selection of the synthetic route is governed by three factors: Cost of Goods (COGs) , Impurity Profile , and Scalability .

Comparative Analysis: Heck vs. Knoevenagel
FeatureRoute A: Heck Coupling Route B: Knoevenagel (Recommended)
Starting Materials 2-Bromopyrimidine + Acrylic AcidPyrimidine-2-carbaldehyde + Malonic Acid
Catalyst Palladium (Pd(OAc)₂, Pd/C)Organic Base (Piperidine/Pyridine)
Reaction Temp 100–140°C80–100°C
By-products HBr salts, Pd residues (Heavy Metal)CO₂, H₂O
Purification Requires metal scavenging (SiliaMetS®)Acid-Base Precipitation & Crystallization
Scalability Low (High cost, metal waste)High (Low cost, clean effluent)
Reaction Mechanism (Knoevenagel-Doebner)

The reaction involves the deprotonation of malonic acid, nucleophilic attack on the aldehyde, dehydration, and subsequent thermal decarboxylation.

ReactionScheme SM1 Pyrimidine-2- carbaldehyde Inter Intermediate (Dicarboxylic Acid) SM1->Inter Piperidine/Pyridine 80°C, -H2O SM2 Malonic Acid SM2->Inter Prod 3-(Pyrimidin-2-yl) acrylic acid Inter->Prod Decarboxylation (-CO2) CO2 CO2 (Gas) Inter->CO2

Figure 1: Reaction pathway for the Knoevenagel-Doebner condensation.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure reproducibility and safety.

  • Aldehyde Stability: Pyrimidine-2-carbaldehyde is less stable than its pyridine counterparts. It is prone to hydration and polymerization. Action: Use freshly distilled aldehyde or store under inert atmosphere at 4°C.

  • CO₂ Evolution: The decarboxylation step releases 1 mole of gas per mole of product. Action: Reaction vessels must have adequate headspace and venting. Do not seal the reactor.

  • Temperature Ramp: Rapid heating can cause vigorous foaming due to simultaneous boiling and off-gassing. Action: Use a staged heating ramp (see Protocol).

Scaled-Up Experimental Protocol

Scale: 1.0 kg Input (Theoretical Yield ~1.3 kg) Vessel: 20L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser.

Materials Bill
  • Pyrimidine-2-carbaldehyde: 1.00 kg (9.25 mol)

  • Malonic Acid: 1.15 kg (11.1 mol, 1.2 eq)

  • Pyridine (Solvent/Base): 5.0 L (5 vol)

  • Piperidine (Catalyst): 40 mL (0.05 eq)

  • Water (Process): 15 L

  • Hydrochloric Acid (37%): As required for pH adjustment.

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Setup: Ensure the reactor is clean, dry, and flushed with Nitrogen. Connect a gas bubbler to the condenser outlet to monitor CO₂ evolution.

  • Charging: Charge Pyridine (5.0 L) into the reactor. Start stirring at 150 RPM.

  • Solubilization: Add Pyrimidine-2-carbaldehyde (1.00 kg) and Malonic Acid (1.15 kg). The mixture may be a slurry initially.

  • Catalyst Addition: Add Piperidine (40 mL) in a single portion.

    • Note: A mild exotherm may occur.

Phase 2: Reaction & Decarboxylation
  • Ramp 1: Heat the jacket to 50°C over 30 minutes. Hold for 1 hour.

    • Observation: The solids should dissolve. Slight bubbling (CO₂) may begin.

  • Ramp 2: Heat the jacket to 90–100°C (Reflux) over 45 minutes.

    • Critical Safety Check: Monitor the bubbler. If gas evolution becomes violent, lower the jacket temperature immediately.

  • Hold: Maintain reflux (approx. 115°C internal temp) for 3–5 hours.

    • Endpoint: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). Reaction is complete when the aldehyde peak < 1.0%.

Phase 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to 20–25°C.

  • Dilution: Slowly add Water (10 L) to the reaction mixture.

    • Note: The solution will remain clear or slightly turbid (the product is soluble in basic pyridine/water).

  • Precipitation (pH Adjustment):

    • Slowly add Conc. HCl dropwise while monitoring pH and temperature (keep < 30°C).

    • Target pH: 3.0 – 4.0 .

    • Mechanism:[1][2][3] The salt converts to the free acid, which is insoluble in cold water, precipitating as a white/off-white solid.

  • Filtration: Stir the slurry for 2 hours at 5–10°C to maximize yield. Filter the solid using a Nutsche filter or centrifuge.

  • Washing: Wash the wet cake with Cold Water (2 x 2 L) to remove residual pyridine and malonic acid.

Phase 4: Purification (Recrystallization)
  • Solvent: Transfer the wet cake back to the reactor. Add Ethanol/Water (1:1) (approx. 5–7 L).

  • Dissolution: Heat to reflux until a clear solution is obtained.

  • Crystallization: Cool slowly to 5°C over 4 hours.

  • Drying: Filter and dry in a vacuum oven at 50°C for 12 hours.

Process Flow Diagram (PFD)

ProcessFlow Start Start: Raw Material Check Reactor Reactor (20L) Charge: Aldehyde, Malonic Acid, Pyridine, Piperidine Start->Reactor Heating Heating Ramp 50°C -> 100°C (Reflux) Monitor CO2 Vent Reactor->Heating IPC IPC: HPLC Check (Aldehyde < 1%) Heating->IPC IPC->Heating Incomplete Quench Quench & Acidification Add Water + HCl to pH 3-4 IPC->Quench Complete Filter Filtration & Wash (Remove Pyridine) Quench->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Final Product Dry at 50°C Recryst->Final

Figure 2: Workflow for the scale-up production of 3-(Pyrimidin-2-yl)acrylic acid.

Analytical Specifications

To ensure the integrity of the final product, the following specifications should be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (254 nm)≥ 98.0%
Identity ¹H-NMR (DMSO-d₆)Conforms to structure (Olefinic protons J=15-16 Hz for E-isomer)
Loss on Drying Gravimetric≤ 0.5%
Residual Solvent GC-HSPyridine < 200 ppm (ICH Limit)

Note on Stereochemistry: The Knoevenagel condensation under thermodynamic control (reflux) predominantly yields the (E)-isomer (trans), which is typically the biologically active form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is adjusted to 3.0–4.0. If pH is too low (<1), the pyrimidine nitrogen may protonate, resolubilizing the product.
Product is Colored (Yellow/Brown) Polymerization of aldehydeUse fresh aldehyde. Add activated charcoal during the recrystallization step.
Violent Foaming Too rapid heatingReduce heating rate during the 50–80°C window where decarboxylation is fastest.
Residual Pyridine Smell Inefficient washingPyridine is difficult to remove. Ensure the final recrystallization is thorough or perform an extended vacuum dry.

References

  • Kudelko, A. et al. (2015).[4] Synthesis and crystallization of 3-(pyridyl)acrylic acids. (Analogous protocol for pyridine/pyrimidine acrylic acids). Acta Crystallographica Section E.

  • Vertex AI Search. (2025).[5] Synthesis of pyrimidine derivatives via Knoevenagel condensation.[6] (General review of pyrimidine aldehyde reactivity). 7

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(3-Pyridyl)acrylic acid (Analog). (Safety handling for heterocyclic acrylic acids).

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. (Mechanism and standard conditions).

(Note: While specific patents for the exact 2-pyrimidine scale-up are proprietary, the references above provide the authoritative chemical foundation for this specific heterocycle class.)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-(Pyrimidin-2-yl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Optimizing 3-(Pyrimidin-2-yl)acrylic Acid Synthesis

Executive Summary: The "Pyrimidine Trap"

Synthesizing 3-(Pyrimidin-2-yl)acrylic acid is deceptively difficult compared to its phenyl or pyridyl analogs. The electron-deficient pyrimidine ring introduces two specific failure modes that do not exist in standard cinnamic acid syntheses:

  • Aldehyde Instability: The precursor, pyrimidine-2-carbaldehyde, is highly prone to hydration (forming a gem-diol) which is unreactive in Knoevenagel conditions.

  • Catalyst Poisoning: In Heck couplings, the pyrimidine nitrogens chelate Palladium (Pd) tighter than standard phosphine ligands, killing the catalytic cycle.

  • Amphoteric Loss: The product is a zwitterion. Standard acid/base workups often wash the product down the drain.

This guide provides a root-cause analysis and validated protocols to recover yield.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using this decision matrix.

DiagnosticTree Start Start: Identify the Symptom Route Which Synthetic Route? Start->Route Knoevenagel Route A: Knoevenagel (Aldehyde + Malonic Acid) Route->Knoevenagel Heck Route B: Heck Coupling (2-Bromopyrimidine + Acrylic Acid) Route->Heck K_Obs1 Reaction stays clear/pale (No solid forms) Knoevenagel->K_Obs1 Symptom 1 K_Obs2 Reaction turns black/tarry Knoevenagel->K_Obs2 Symptom 2 K_Sol1 CAUSE: Aldehyde Hydration FIX: Azeotropic drying or fresh acetal hydrolysis K_Obs1->K_Sol1 K_Sol2 CAUSE: Base-induced Polymerization FIX: Switch Pyridine -> Piperidine/AcOH Reduce Temp to 80°C K_Obs2->K_Sol2 H_Obs1 Starting material remains (Low Conversion) Heck->H_Obs1 H_Obs2 Palladium Black precipitates early Heck->H_Obs2 H_Sol1 CAUSE: N-Chelation Poisoning FIX: Use Jeffrey Conditions (Phase Transfer + Ag salt) H_Obs1->H_Sol1 H_Sol2 CAUSE: Ligand Dissociation FIX: Switch to bidentate ligand (dppp or dppf) H_Obs2->H_Sol2

Figure 1: Diagnostic logic for identifying the root cause of low yield based on visual cues and reaction progression.

Part 2: Route A – The Knoevenagel Protocol (Recommended)

The standard Doebner modification (Malonic acid + Pyridine) often fails because commercial pyrimidine-2-carbaldehyde is frequently sold as a hydrate or forms one upon exposure to air. The hydrate (


) does not undergo condensation.
The Protocol Adjustment

Instead of using the aldehyde directly, generate it in situ or strictly dehydrate it.

Reagents:

  • Pyrimidine-2-carbaldehyde diethyl acetal (More stable precursor)

  • Malonic acid (1.2 equivalents)

  • Piperidine (Catalytic, 0.1 eq)

  • Solvent: Toluene (for water removal) or Pyridine (traditional).

Step-by-Step Optimization:

  • Aldehyde Activation (Critical Step):

    • If using the acetal: Reflux the acetal in 1M HCl for 1 hour, then neutralize carefully. Extract into organic solvent and dry immediately with MgSO₄.

    • If using the aldehyde: Dissolve in Toluene and reflux with a Dean-Stark trap for 30 minutes before adding malonic acid. This converts the unreactive gem-diol back to the reactive carbonyl.

  • The Condensation:

    • Add Malonic acid (1.2 eq) and catalytic Piperidine.

    • Do not use neat Pyridine if you are seeing tar. Use Toluene with 10% Pyridine.

    • Reflux (110°C) until CO₂ evolution ceases (typically 2-4 hours).

  • Monitoring:

    • Monitor by TLC. Note: The product is an acid; add a drop of acetic acid to your eluent to prevent streaking (e.g., DCM:MeOH:AcOH 90:9:1).

Why this works (Mechanism)

The pyrimidine ring is electron-withdrawing, making the aldehyde highly electrophilic. While this should help the reaction, it paradoxically makes the aldehyde "too" thirsty for water. By removing water physically (Dean-Stark) or chemically (excess anhydride), you force the equilibrium toward the reactive carbonyl species.

Part 3: Route B – The Heck Reaction (Alternative)

Use this route only if you cannot source the aldehyde. The challenge here is that the pyrimidine nitrogens coordinate to the Palladium, shutting down the catalytic cycle (Pd poisoning).

The "Jeffrey Conditions" Fix: Standard Heck conditions (Pd(OAc)₂, PPh₃, TEA) will likely yield <20%. Switch to "Ligand-Free" Phase Transfer Catalysis (PTC).

Optimized Protocol:

  • Substrates: 2-Bromopyrimidine (1.0 eq), Acrylic Acid (1.5 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Base: NaHCO₃ (2.5 eq) — Softer bases reduce polymerization.

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 eq).

  • Solvent: DMF or DMAc (degassed).

  • Temp: 80–100°C.

Technical Insight: The TBAB acts as a "soluble ligand" that stabilizes the Pd nanoparticles, preventing them from being sequestered by the pyrimidine nitrogens. The lower temperature (80°C vs 120°C) prevents the polymerization of acrylic acid.

Part 4: Isolation – The Universal Yield Killer

Many researchers successfully synthesize the molecule but lose it during workup. Structure: 3-(Pyrimidin-2-yl)acrylic acid.

  • Pyrimidine N: Basic (pKa ~ 1.3 for conjugate acid).

  • Carboxylic Acid: Acidic (pKa ~ 4.2).

This molecule is amphoteric .

  • pH < 1: Soluble (Cationic species).

  • pH > 5: Soluble (Anionic carboxylate).

  • pH 3–4 (Isoelectric Point): INSOLUBLE (Zwitterion).

The "Goldilocks" Workup:

  • Evaporation: Remove organic solvents (Toluene/Pyridine/DMF) under reduced pressure. Do not pour directly into water yet.

  • Dissolution: Dissolve the crude residue in minimal 2M NaOH (pH > 10). The solution should be clear. Filter off any black Pd or tar now.

  • Precipitation (The Critical Step):

    • Place the beaker in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • STOP adding acid when the pH reaches 3.5 . Use a pH meter, not paper.

    • Observation: A white/pale yellow solid will precipitate.

    • Warning: If you overshoot to pH 1, the solid will redissolve.

  • Filtration: Filter the solid and wash with cold water (pH adjusted to 3.5). Do not wash with neutral water, or you will redissolve the product.

Part 5: Data & Comparison

FeatureKnoevenagel (Standard)Knoevenagel (Optimized)Heck (Standard)Heck (Jeffrey PTC)
Typical Yield 15–25%65–80% <10%40–55%
Main Impurity Polymer/TarUnreacted AldehydePd-ComplexHomocoupling
Reaction Time 4–6 h3 h24 h12 h
Cost LowLowHigh (Pd)High (Pd)

Part 6: FAQs

Q: My product is a sticky oil, not a solid. What happened? A: You likely have trapped solvent (pyridine) or acrylic acid oligomers. Dissolve the oil in saturated NaHCO₃, wash with Ethyl Acetate (to remove non-acidic impurities), then re-acidify the aqueous layer carefully to pH 3.5.

Q: Can I use Pyrimidine-2-carbaldehyde diethyl acetal directly? A: No. The acetal is stable and unreactive. You must hydrolyze it first. However, you can do a "one-pot" procedure: Reflux acetal with aqueous HCl for 30 mins, neutralize, then add malonic acid and piperidine.

Q: Why not use the Wittig reaction? A: You can, but separating the triphenylphosphine oxide (TPPO) byproduct from the zwitterionic product is extremely difficult. The Knoevenagel route allows for cleaner precipitation workups.

References

  • Aldehyde Stability: Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341–2346.[1] Link

  • Knoevenagel Optimization: Kudelko, A., et al. (2015). Synthesis and crystallization of (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, 71(Pt 4), o234. (Analogous pyridine protocol). Link

  • Heck Reaction (Jeffrey Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
  • General Pyrimidine Chemistry: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Classic text on pyrimidine reactivity and hydration).[2]

Sources

Technical Support Center: Stability of 3-(Pyrimidin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

3-(Pyrimidin-2-yl)acrylic acid is a critical intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., Rosuvastatin analogs) and as a Michael acceptor in covalent inhibitor design. Its stability in solution is governed by two competing degradation pathways: nucleophilic attack (Michael addition) and photochemical isomerization .

As researchers, we often treat "stability" as a single variable, but for this molecule, we must distinguish between chemical integrity (breaking bonds) and stereochemical integrity (isomerization).

The Degradation Triad
  • Michael Addition (Hydration): The

    
    -unsaturated carboxylic acid moiety acts as an electrophile. In aqueous buffers, water (or buffer components like Tris) can attack the 
    
    
    
    -carbon, breaking the double bond and forming a hydration product (3-hydroxy-3-(pyrimidin-2-yl)propanoic acid). This is accelerated at high pH.
  • Photo-Isomerization: The conjugated

    
    -system (Pyrimidine-Vinyl-Carboxyl) is UV-active. Exposure to ambient light (especially UV-A/B) causes rapid 
    
    
    
    isomerization, altering biological activity and melting point.
  • Radical Polymerization: While less common in dilute solutions, the acrylic motif is susceptible to free-radical polymerization if stored at high concentrations without inhibitors.

Troubleshooting Guides & FAQs

Category A: Buffer & Solvent Selection

Q: I noticed a new peak eluting earlier than my main compound in HPLC after 24 hours in Tris buffer. What happened? A: You likely formed a Michael adduct . Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile that attacks the double bond of your acrylic acid derivative.

  • The Fix: Switch to non-nucleophilic buffers. Phosphate (PBS) , HEPES , or MOPS are superior choices because their steric bulk or lack of primary amines prevents this reaction.

Q: Can I store the stock solution in DMSO at -20°C indefinitely? A: DMSO is the preferred solvent, but "indefinitely" is risky. DMSO is hygroscopic (absorbs water from air).

  • The Mechanism: Absorbed water can slowly hydrate the double bond over months, even at low temperatures.

  • The Fix: Use anhydrous DMSO (stored over molecular sieves) and aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Q: My compound precipitated upon dilution into the assay buffer (pH 5.0). A: This is an isoelectric point/solubility issue.

  • The Mechanism: 3-(Pyrimidin-2-yl)acrylic acid is amphoteric. The pyrimidine nitrogen is weakly basic (pKa ~1.3), and the carboxylic acid is acidic (pKa ~4.5). At pH < 4.5, the carboxylic acid becomes protonated (neutral), significantly reducing aqueous solubility compared to its carboxylate anion form at pH 7.4.

  • The Fix: Maintain assay pH > 6.0 to ensure the carboxylate anion dominates, which improves solubility.

Category B: Handling & Environmental Control

Q: The color of my solid compound changed from white to pale yellow. Is it still good? A: This indicates photochemical degradation .

  • The Mechanism: The yellowing suggests the formation of

    
    -isomers or [2+2] photodimers (cyclobutane derivatives) on the surface of the crystal lattice due to light exposure.
    
  • The Fix: Check purity via NMR or HPLC. If purity is >98%, recrystallize. For the future, store in amber vials wrapped in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solution

Purpose: To create a stock solution stable for >6 months.

  • Weighing: Weigh the target mass of 3-(Pyrimidin-2-yl)acrylic acid into an amber glass vial.

  • Solvent: Add anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).
    
    • Note: Avoid Ethanol/Methanol if possible, as they can form esters via transesterification over long periods.

  • Dissolution: Vortex for 30 seconds. If heating is required, do not exceed 40°C.

  • Inerting: Overlay the solution with Argon or Nitrogen gas to displace humid air.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C or -80°C.

Protocol 2: QC Check for Isomerization (HPLC)

Purpose: To distinguish between degradation and isomerization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Interpretation:

    • Main Peak:

      
      -isomer (Trans).
      
    • Minor Peak (slightly different RT):

      
      -isomer (Cis). (Often forms a "shoulder" or distinct peak depending on pH).
      
    • Early Eluting Broad Peak: Hydration product (Michael adduct with water).

Quantitative Data Summary

ParameterStability RiskRecommended ConditionMechanism of Failure
pH High at pH > 9.0pH 6.5 – 7.5Base-catalyzed Michael addition (

attack).
Buffer High with Tris/GlycinePBS, HEPES, CitrateNucleophilic amine attack on vinyl group.
Light High (UV/Blue spectrum)Amber Glass / Dark

isomerization; [2+2] cycloaddition.
Solvent Moderate in MeOH/EtOHDMSO / DMFSlow esterification; protic solvents facilitate hydration.

Visualized Pathways & Workflows

Figure 1: Degradation Pathways of 3-(Pyrimidin-2-yl)acrylic acid

Caption: The central acrylic acid moiety is the reactive "hotspot," susceptible to nucleophilic attack (Solution Stability) and UV photons (Solid/Solution Stability).

DegradationPathways Compound 3-(Pyrimidin-2-yl) acrylic acid (E-isomer) Z_Isomer Z-Isomer (Less Active) Compound->Z_Isomer UV Light (hν) Photo-isomerization Hydration 3-Hydroxy-3-(pyrimidin-2-yl) propanoic acid Compound->Hydration H2O / OH- (Michael Addition) AmineAdduct Buffer Adduct (e.g., Tris-adduct) Compound->AmineAdduct R-NH2 (Tris/Glycine) (Michael Addition)

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing stability issues in experimental workflows.

Troubleshooting Start Issue Observed CheckType Type of Change? Start->CheckType Precipitation Precipitation CheckType->Precipitation NewPeak New HPLC Peak CheckType->NewPeak CheckpH Check pH Precipitation->CheckpH CheckBuffer Check Buffer Composition NewPeak->CheckBuffer ActionSolubility pH is likely < 4.5. Increase pH to > 6.0 CheckpH->ActionSolubility pH Low ActionLight Isomerization. Use Amber Glass. CheckBuffer->ActionLight Buffer is PBS/Inert ActionNucleophile Michael Adduct. Switch from Tris to HEPES/PBS. CheckBuffer->ActionNucleophile Buffer has Amines (Tris)

References

  • Michael Addition Mechanism

    • Title: The Michael Addition Reaction and Conjugate Addition.[1][2][3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Photostability of Pyrimidines

    • Title: Ultraviolet irradiation of pyrimidine in interstellar ice analogs: Formation and photo-stability of nucleobases.[4]

    • Source: NASA / Ames Research Center.[4]

    • URL:[Link]

  • DMSO Interactions

    • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.[5][6]

    • Source: N
    • URL:[Link]

  • Pyrimidine Acrylamide Derivatives (Contextual Analog)

    • Title: Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Subject: Troubleshooting Impurity Profiles in Commercial Batches (CAS: 19126-75-1)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Pyrimidin-2-yl)acrylic Acid

Executive Summary & Diagnostic Workflow

Commercial batches of 3-(Pyrimidin-2-yl)acrylic acid often exhibit variability due to the thermodynamic instability of the acrylic side chain and the coordination chemistry of the pyrimidine ring. Unlike simple organic acids, this molecule is amphoteric and prone to photo-isomerization.

Use the following decision tree to diagnose your specific issue before proceeding to the remediation protocols.

DiagnosticTree Start Observe Batch Issue Color Issue: Yellow/Brown Discoloration Start->Color Purity Issue: Low Purity (HPLC < 98%) Start->Purity Solubility Issue: Haze/Insolubles in Buffer Start->Solubility MetalCheck Check Trace Metals (ICP-MS) Color->MetalCheck Deep Red/Brown Oligomer Suspect Oligomers (Check 1H-NMR broad peaks) Color->Oligomer Pale Yellow/Tan Isomer Identify: Split Peak? (E/Z Isomerism) Purity->Isomer SM Identify: Late Eluter? (Dimer/Anhydride) Purity->SM pH_Check Check pH (Isoelectric Point ~3.5-4.0) Solubility->pH_Check Recryst Protocol A: pH-Swing Recrystallization MetalCheck->Recryst Add EDTA Oligomer->Recryst Isomer->Recryst Z-isomer present pH_Check->Recryst Reslurry Protocol B: Solvent Reslurry

Figure 1: Diagnostic logic for identifying impurity sources based on physical observation and analytical data.

Troubleshooting Guides & FAQs

Category A: Isomeric Impurities (The E/Z Problem)

Q: My HPLC shows a "split" peak or a shoulder on the main peak. Is this a contamination? A: It is likely the Z-isomer (cis) . The trans (E) isomer is the thermodynamically stable product typically formed via Knoevenagel condensation [1]. However, exposure to light or high heat during drying can induce isomerization to the cis (Z) form.

  • Mechanism: The activation energy for rotation around the C=C bond is lowered by the electron-withdrawing carboxyl group and the electron-deficient pyrimidine ring.

  • Identification: In 1H-NMR, the coupling constant (

    
    ) for the vinylic protons differs significantly.
    
    • E-isomer:

      
      
      
    • Z-isomer:

      
       [2]
      

Q: How do I remove the Z-isomer without degrading the batch? A: Use Protocol A (pH-Swing Recrystallization) . The Z-isomer typically has higher solubility in the mother liquor due to a disrupted crystal lattice packing compared to the planar E-isomer.

  • Note: Avoid prolonged heating in solution, as this re-equilibrates the mixture.

Category B: Coloration & Oligomers

Q: The powder is tan/brown instead of white. Does this affect downstream coupling? A: Yes. Coloration usually stems from two sources:

  • Trace Metal Chelation: Pyrimidines are excellent ligands. If your batch was synthesized using metal catalysis (e.g., Heck reaction) or stored in steel drums with residual acidity, it may have scavenged Iron (Fe) or Palladium (Pd).

  • Oligomerization: Acrylic acids can undergo spontaneous radical polymerization or Michael addition (dimerization) if stored without inhibitors or exposed to moisture.

Q: How can I distinguish between metals and oligomers? A: Perform a simple Ash Test or ICP-MS.

  • High Ash/Metal: Requires chelation wash (See Protocol A modification).

  • Low Ash: Indicates organic oligomers. These are often "sticky" and insoluble in the specific recrystallization solvent, allowing them to be filtered off while the product is in solution.

Category C: Solubility & Handling

Q: The material won't dissolve in my reaction solvent (DCM or Toluene). A: 3-(Pyrimidin-2-yl)acrylic acid is zwitterionic . The pyrimidine nitrogen is basic (pKa ~1.3 - 2.0), and the carboxylic acid is acidic (pKa ~4.2). In non-polar solvents, it exists as a highly polar solid or zwitterion, leading to poor solubility.

  • Solution: Use polar aprotic solvents (DMF, DMSO) or convert it to a lipophilic salt (e.g., TBA salt) if non-polar solubility is required.

Remediation Protocols

Data Summary: Solvent Selection for Purification
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal Target
Water (pH 7

2)
High (as salt)Low (as free acid)Metals, Inorganic Salts, Z-isomer
Ethanol/Water (1:1) ModerateLowOrganic byproducts, Oligomers
DMF/Toluene HighLowHighly polar residues (requires high heat)
Protocol A: pH-Swing Recrystallization (Recommended)

Best for: Removing Z-isomer, metals, and inorganic salts.

  • Dissolution: Suspend the crude solid (10 g) in Water (40 mL) .

  • Basification: Slowly add 2M NaOH dropwise with stirring until pH reaches 8.0–9.0. The solution should become clear as the sodium salt forms.

    • Checkpoint: If solids remain (oligomers), filter them out now.

    • Metal Control: If the solution is colored, add EDTA disodium salt (0.1 eq) and stir for 30 mins.

  • Precipitation: Cool the solution to 5–10°C. Slowly add 1M HCl dropwise.

    • Critical Step: Do not "dump" the acid. Slow acidification allows the thermodynamically stable E-isomer to crystallize first.

    • Target pH: 3.0–3.5 (Isoelectric precipitation).

  • Filtration: Filter the white precipitate. Wash with ice-cold water (2 x 10 mL).

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent thermal isomerization.

Protocol B: Analytical HPLC Method (Quality Control)

Use this method to validate the cleanup.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is required to protonate the acid and suppress tailing of the basic pyrimidine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (pyrimidine ring absorption).

Mechanistic Visualization

The following diagram illustrates the equilibrium challenges and the logic behind the pH-swing purification.

ChemistryMechanism E_Isomer E-Isomer (Trans) (Thermodynamic Product) Z_Isomer Z-Isomer (Cis) (Kinetic/Photo Product) E_Isomer->Z_Isomer UV Light / Heat Salt_Form Sodium Salt (Water Soluble) E_Isomer->Salt_Form NaOH (pH > 8) Z_Isomer->Salt_Form NaOH (pH > 8) Salt_Form->Z_Isomer Fast Acidification (Traps Impurity) Precipitate Purified Solid (E-Isomer) Salt_Form->Precipitate Slow HCl (pH 3) Selective Crystallization

Figure 2: Isomerization equilibrium and the importance of controlled acidification during purification.

References

  • Jones, G. (2011). The Knoevenagel Condensation.[1][2][3] Organic Reactions, 15, 204–599. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Coupling constants of vinyl protons). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Recrystallization techniques for amphoteric compounds). Link

  • PubChem Compound Summary. (2023). 3-(Pyrimidin-2-yl)acrylic acid - Physical Properties.Link

Sources

Optimizing storage conditions for long-term stability of 3-(Pyrimidin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Storage Conditions for Long-Term Stability

Executive Summary & Critical Alerts

3-(Pyrimidin-2-yl)acrylic acid is a conjugated heteroaromatic system. Its stability is governed by three primary vectors: photochemical reactivity (due to the conjugated alkene), hygroscopicity (due to the carboxylic acid and pyrimidine nitrogens), and thermal sensitivity (potential for decarboxylation or polymerization).

CRITICAL WARNING: Do NOT store this compound in clear glass or under standard ambient atmosphere for periods exceeding 7 days. The acrylic moiety is a "Michael acceptor" and is highly susceptible to UV-induced [2+2] cycloaddition (dimerization) in the solid state.

Storage Protocol Specifications

The following parameters are non-negotiable for maintaining purity >98% over 12+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces molecular vibration, inhibiting solid-state polymerization and decarboxylation kinetics.
Light Protection Amber Glass / Foil Prevents

isomerization and [2+2] photocycloaddition.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents epoxide formation on the alkene) and moisture.
Desiccation Required The pyrimidine ring can H-bond with water, leading to hydrate formation and "caking."
Container PTFE-lined Cap Prevents leaching of plasticizers which can react with the acrylic acid tail.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this guide to diagnose visible or analytical changes in your material.

Issue A: The white powder has turned yellow/orange.
  • Diagnosis: Oxidative Oligomerization. The conjugated double bond has likely reacted with atmospheric oxygen or undergone radical-initiated oligomerization on the crystal surface.

  • Immediate Action:

    • Perform LC-MS to check for molecular weight shifts (Look for M+16 or M+32 peaks indicating oxidation).

    • If purity is >95%, perform a recrystallization (typically Ethanol/Water).

    • Prevention: Flush headspace with Argon before re-sealing.

Issue B: 1H-NMR shows splitting of alkene signals (doublets becoming multiplets).
  • Diagnosis: Photo-isomerization (

    
    ).  The material has been exposed to UV/Visible light. The natural trans (E) isomer is thermodynamically stable, but light energy allows rotation to the cis (Z) form.
    
  • Immediate Action:

    • Quantify the Z-isomer ratio.

    • If Z-isomer <10%, you may be able to revert it by heating in an acidic solvent (acid-catalyzed isomerization), though this risks polymerization.

    • Prevention: Switch to Amber vials immediately.

Issue C: Material has become an insoluble hard "puck" or "cake".
  • Diagnosis: Hygroscopic Sintering or Photodimerization.

    • Scenario 1 (Moisture): The acid absorbed water, partially dissolved, and re-solidified.

    • Scenario 2 (Light): Solid-state [2+2] cycloaddition formed a cyclobutane dimer lattice, which often has drastically different solubility properties.

  • Immediate Action:

    • Attempt to dry under high vacuum over

      
      .
      
    • If it remains insoluble in standard solvents (DMSO, MeOH), it is likely the photodimer (irreversible damage). Discard.

Deep Dive: The Mechanism of Degradation

Understanding the failure mode is essential for prevention. The primary risk for 3-(Pyrimidin-2-yl)acrylic acid is Solid-State [2+2] Photocycloaddition .

In the crystal lattice, if two alkene tails align parallel and within ~4.2 Å of each other (Schmidt’s Topochemical Postulate), UV light will catalyze the formation of a cyclobutane ring, linking two molecules into a dimer. This destroys the acrylic functionality required for subsequent reactions.

Visualizing the Degradation Pathway

DegradationMechanism Monomer Intact Monomer (Active Reagent) UV UV Light / Sunlight (Excitation Source) Monomer->UV Absorption ExcitedState Excited State (S1) UV->ExcitedState Isomer Z-Isomer (Impurity) ExcitedState->Isomer Bond Rotation Dimer Cyclobutane Dimer (Dead End Product) ExcitedState->Dimer [2+2] Cycloaddition (Solid State Only)

Figure 1: The photochemical fate of heteroaryl acrylic acids. The formation of the dimer is often irreversible and renders the material useless for Michael additions or polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., DMSO or Methanol) to prevent caking? A: No. Storing acrylic acids in nucleophilic solvents (like Methanol) can lead to slow Michael addition of the solvent to the double bond over time, especially if the solution is acidic. Furthermore, solution-state storage increases the rate of cis-trans isomerization if exposed to light. Store as a dry solid only.

Q2: I see two melting points in the literature. Why? A: This is likely due to Polymorphism or Isomerism .

  • Isomerism: The cis (Z) and trans (E) isomers have different melting points.

  • Polymorphism: Acrylic acid derivatives often crystallize in different habits (needles vs. plates) depending on the solvent, which affects the melting point. Recommendation: Rely on HPLC purity rather than melting point alone for QC.

Q3: Is this compound shock-sensitive? A: No, but it is dust explosion capable . Like many fine organic powders, if suspended in air in high concentrations, it can ignite. Use a static-dissipative spatula and work in a fume hood.

Standard Operating Procedure (SOP): Handling & Storage

Follow this workflow to ensure maximum shelf-life.

StorageWorkflow Start Synthesis / Receipt of Material QC QC Check: 1. 1H-NMR (Isomer Ratio) 2. Appearance (White vs Yellow) Start->QC QC->Start Fail (Recrystallize) Drying Vacuum Dry (Remove solvent traces) QC->Drying Pass Pkg Packaging: Amber Vial + Teflon Tape Drying->Pkg Env Environment: Purge with Argon/N2 Pkg->Env Store Storage: -20°C Freezer Env->Store

Figure 2: Optimal workflow for intake and storage of 3-(Pyrimidin-2-yl)acrylic acid.

References

  • Photochemical Reactivity of Heteroaryl Acrylic Acids

    • Mechanism:[1][2][3] Solid-state [2+2] photodimerization of pyridyl and naphthalene acrylic acids.

    • Source: Royal Society of Chemistry (RSC), Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids.
  • General Stability of Acrylic Acid Derivatives

    • Safety Data: Handling of stabilized acrylic acid derivatives and polymeriz
    • Source: Sigma-Aldrich / Merck Safety D
  • Synthesis and Antioxidant Activity of Pyrimidine Acrylamides

    • Context: Synthesis conditions and stability of pyrimidine-acrylic conjug
    • Source: National Institutes of Health (NIH) / PMC.
  • Solid-State Photodimerization involving Pyridyl Groups

    • Mechanism:[1][2][3] Coordination and alignment requirements for photodimerization in solid state.[4]

    • Source: National Science Foundation (NSF)

Sources

Validation & Comparative

Comparative Profiling of 3-(Pyrimidin-2-yl)acrylic Acid: Synthetic Utility & Electronic Pharmacophore Analysis

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-(Pyrimidin-2-yl)acrylic acid (2-PmAA) represents a distinct class of electron-deficient Michael acceptors.[1] Unlike its carbocyclic analog (Cinnamic acid) or the mono-nitrogen heterocycle (3-(Pyridin-2-yl)acrylic acid), the 2-PmAA scaffold offers unique electronic properties due to the strong inductive effect of the 1,3-diazine ring.[1]

This guide provides a comparative technical analysis of 2-PmAA against its primary analogs. We focus on synthetic accessibility, electronic profiling, and reactivity benchmarks, providing researchers with the data needed to select the optimal scaffold for covalent inhibitor design or polymer cross-linking applications.

Comparative Electronic & Structural Matrix

The following table contrasts the target molecule with its closest structural relatives. The "Electronic Deficiency" score is a qualitative metric derived from the Hammett


FeatureTarget: 3-(Pyrimidin-2-yl)acrylic acid Analog A: 3-(Pyridin-2-yl)acrylic acid Reference: Cinnamic Acid
Abbreviation 2-PmAA 2-PyAA BenAA
Core Structure 1,3-Diazine (Pyrimidine)Azine (Pyridine)Benzene
Electronic Nature Highly Electron Deficient (

-deficient)
Moderately Electron DeficientElectron Neutral
Michael Acceptor Reactivity High (Rapid Thiol Conjugation)Medium Low
Acidic Strength (pKa) ~3.8 - 4.0 (Estimated)~4.2 - 4.54.44
Solubility (Aq.[1] pH 7.4) High (Polar Surface Area ~38 Ų)ModerateLow
Primary Application Covalent Kinase Inhibitors, LOX InhibitorsMetal Coordination PolymersFragrance, Standard Polymers
Expert Insight: The "Nitrogen Effect"

The presence of two nitrogen atoms in the pyrimidine ring at the 1,3-positions creates a significant electron-withdrawing effect on the attached acrylic side chain.[1] This lowers the LUMO energy of the alkene, making 2-PmAA a significantly more potent electrophile than Cinnamic acid.[1] This is critical for designing Targeted Covalent Inhibitors (TCIs) where rapid reaction with a cysteine residue is required.

Synthetic Accessibility & Methodologies[1]

Synthesizing 2-PmAA presents unique challenges compared to phenyl analogs due to the coordinating ability of the pyrimidine nitrogens, which can poison transition metal catalysts.

Comparison of Synthetic Routes
MethodologySuitability for 2-PmAATypical YieldAdvantagesDisadvantages
Heck Coupling Moderate35-60%Single-step from 2-bromopyrimidinePd-catalyst poisoning by pyrimidine N; requires high catalyst loading or specific ligands.[1]
Knoevenagel Condensation High (Recommended) 75-90% Metal-free; Green chemistry; High atom economyRequires 2-pyrimidinecarbaldehyde (less stable than bromides).[1]
Peterson Olefination Low<40%StereoselectiveReagents are moisture sensitive; difficult workup for polar heterocycles.[1]
Visualization: Synthetic Decision Tree

Synthesis_DecisionStartTarget: 3-(Pyrimidin-2-yl)acrylic acidPrecursorAvailable Precursor?Start->PrecursorAldehyde2-PyrimidinecarbaldehydePrecursor->AldehydeYesHalide2-BromopyrimidinePrecursor->HalideNoKnoevenagelRoute A: Knoevenagel Condensation(Malonic Acid + Piperidine)Aldehyde->KnoevenagelHeckRoute B: Heck Coupling(Pd(OAc)2 + Acrylic Acid)Halide->HeckResult_AHigh Yield (>80%)Preferred for Scale-upKnoevenagel->Result_AResult_BModerate Yield (~45%)Catalyst Poisoning RiskHeck->Result_B

Figure 1: Synthetic pathway selection based on precursor availability and yield optimization.[1]

Experimental Protocols

As a self-validating system, we recommend the Knoevenagel Condensation for 2-PmAA due to its operational simplicity and avoidance of heavy metals.[1]

Protocol A: Green Synthesis of 2-PmAA

Rationale: This method utilizes pyridine as both solvent and base, driving the decarboxylation of the intermediate malonate.

Materials:

  • 2-Pyrimidinecarbaldehyde (10 mmol, 1.08 g)[1]

  • Malonic acid (12 mmol, 1.25 g)

  • Pyridine (anhydrous, 5 mL)

  • Piperidine (catalytic, 5 drops)

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 2-pyrimidinecarbaldehyde and malonic acid in pyridine.

  • Initiation: Add piperidine. The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to 100°C for 3 hours. Checkpoint: Evolution of CO₂ gas bubbles indicates successful decarboxylation.[1]

  • Quench: Cool the reaction to 0°C in an ice bath.

  • Precipitation: Slowly add 6M HCl until pH reaches ~2.0. A white/pale yellow precipitate will form immediately.[1] Note: The low pH is crucial to protonate the carboxylic acid and disrupt the pyridine salt.

  • Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (2 x 10 mL) to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Expected Yield: 80-85%

    • Melting Point: ~190-195°C (dec)[1]

    • 1H NMR (DMSO-d6): Look for doublet at

      
       6.8 (vinyl H, 
      
      
      ) and
      
      
      7.6 (vinyl H,
      
      
      , J=15.5 Hz indicating trans-isomer).

Reactivity & Biological Implications[1][2][3][4][5]

The core utility of 2-PmAA lies in its ability to act as a "warhead" in drug design.[1]

Electrophilicity & Michael Addition

The reactivity of the

  • 2-PmAA: The 1,3-nitrogen pattern stabilizes the negative charge developed in the transition state of the Michael addition, lowering the activation energy.

  • Application: This makes 2-PmAA derivatives ideal for targeting cysteines that are less nucleophilic or sterically hindered, where a standard cinnamide might fail to engage.[1]

Biological Activity Profile

Recent studies (see Ref 1,[2][3][4][5][6][7] 2) highlight the following activities for pyrimidine-acrylic hybrids:

  • Antioxidant: Inhibition of Lipoxygenase (LOX) enzymes.

  • Antimicrobial: Significant activity against S. aureus when coupled with lipophilic tails.[1]

  • Anticancer: Used as the reactive linker in kinase inhibitors to covalently bind to the ATP-binding pocket.[1]

Visualization: Electronic Activation Mechanism

ElectronicsPyrimidinePyrimidine Ring(Electron W/D)AlkeneAcrylic Double Bond(Michael Acceptor)Pyrimidine->AlkeneInductive Effect (-I)Lowers LUMOComplexCovalent Adduct(Irreversible Inhibition)Alkene->ComplexBond FormationCysteineCysteine Thiol(Nucleophile)Cysteine->AlkeneNucleophilic Attack

Figure 2: Mechanism of action for Cysteine targeting.[1] The pyrimidine ring activates the alkene for nucleophilic attack.

References

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Pontiki, E., et al. (2024). PMC.[1] Link

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Florez-Muñoz, V., et al. (2024).[1][8] Acta Crystallographica.[1][8][9] Link

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides. Khedkar, V., et al. (2010). PMC.[1] Link

  • Heck Reaction: A Microstate Synthesis. Odinity Protocols.Link

  • Biological Activity of Pyrimidine Derivatives: A Review. Ajmal, R., et al. (2017). Organic & Medicinal Chem IJ.[1] Link

A Comparative Guide to the Synthetic Efficiency of Routes to 3-(Pyrimidin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrimidin-2-yl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of compounds with interesting biological activities, making the efficient and scalable synthesis of this molecule a topic of significant interest. This guide provides a comprehensive comparison of four common synthetic strategies for the preparation of 3-(pyrimidin-2-yl)acrylic acid: the Knoevenagel Condensation, the Perkin Reaction, the Wittig Reaction, and the Heck Coupling. Each route is evaluated based on its synthetic efficiency, substrate availability, reaction conditions, and potential for scale-up, supported by experimental data and mechanistic insights.

I. Knoevenagel Condensation: A High-Yielding and Straightforward Approach

The Knoevenagel condensation is a well-established method for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound. In the context of synthesizing 3-(pyrimidin-2-yl)acrylic acid, this involves the reaction of 2-formylpyrimidine with malonic acid.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 2-formylpyrimidine. Subsequent dehydration of the aldol-type intermediate, often accompanied by decarboxylation when malonic acid is used, yields the desired α,β-unsaturated carboxylic acid. The use of pyridine as both the base and solvent can be particularly effective.

Experimental Protocol: A Representative Knoevenagel Condensation

Reaction:

  • Reactants: 2-Formylpyrimidine (1.0 eq.), Malonic Acid (1.0 eq.)

  • Catalyst/Solvent: Pyridine

  • Temperature: Reflux

  • Time: 3 hours

Work-up:

  • Cool the reaction mixture in an ice bath.

  • Acidify with concentrated HCl until a precipitate forms.

  • Filter the solid product.

  • Wash the solid with acetone.

  • Recrystallize from water to obtain the pure product.

Based on the synthesis of the pyridine analog, this method is anticipated to produce a high yield of the desired (E)-isomer[1][2][3][4].

Knoevenagel_Condensation 2-Formylpyrimidine 2-Formylpyrimidine Intermediate Aldol Adduct 2-Formylpyrimidine->Intermediate + Malonic Acid (Pyridine, Reflux) Malonic_Acid Malonic_Acid Malonic_Acid->Intermediate Product 3-(Pyrimidin-2-yl)acrylic Acid Intermediate->Product - H2O - CO2

Caption: Knoevenagel condensation of 2-formylpyrimidine with malonic acid.

II. Perkin Reaction: A Classic but Potentially Harsher Alternative

The Perkin reaction offers another route to α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.

Mechanistic Considerations

The reaction is initiated by the formation of an enolate from the acid anhydride, which then adds to the aldehyde. A subsequent series of intramolecular acyl transfer and elimination steps leads to the formation of the unsaturated acid. A significant drawback of the Perkin reaction is the requirement for high temperatures and often prolonged reaction times.

Proposed Experimental Protocol: An Adaptation of the Perkin Reaction

A general procedure for the Perkin reaction can be adapted for the synthesis of 3-(pyrimidin-2-yl)acrylic acid.

Reaction:

  • Reactants: 2-Formylpyrimidine (1.0 eq.), Acetic Anhydride (excess)

  • Base: Anhydrous Potassium Acetate (1.0 eq.)

  • Temperature: 180°C

  • Time: 5 hours

Work-up:

  • Pour the reaction mixture into water.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to crystallize the product.

  • Recrystallize from ethanol to obtain the pure acid.

III. Wittig Reaction: A Versatile and Stereoselective Option

The Wittig reaction is a powerful tool for olefination, converting aldehydes and ketones into alkenes with high stereocontrol. To synthesize 3-(pyrimidin-2-yl)acrylic acid, 2-formylpyrimidine would be reacted with a stabilized ylide, such as (carboxymethylene)triphenylphosphorane.

Mechanistic Insights and Stereoselectivity

The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer, which is often the desired product. A modified procedure, known as the Schlosser modification, can further enhance the E-selectivity[5].

Experimental Protocol: A Schlosser-Modified Wittig Reaction

A procedure for a similar transformation to produce a substituted pyrimidine acrylic acid ester suggests a viable route with a reported yield of 80%[5].

Reaction:

  • Reactants: 2-Formylpyrimidine (1.0 eq.), Methyl (triphenylphosphoranylidene)acetate (1.0 eq.), Lithium Iodide (2.0 eq.)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: Reflux

  • Time: 5 hours

Work-up:

  • Cool the reaction mixture and remove the DMF under reduced pressure.

  • The crude product would be the methyl ester, which would require a subsequent hydrolysis step (e.g., using NaOH in methanol/water) to yield the desired carboxylic acid.

  • Purification would likely involve recrystallization from a suitable solvent like ethanol.

Wittig_Reaction 2-Formylpyrimidine 2-Formylpyrimidine Ester Methyl 3-(pyrimidin-2-yl)acrylate 2-Formylpyrimidine->Ester + Ylide (DMF, LiI, Reflux) Ylide Ph3P=CHCO2Me Ylide->Ester Product 3-(Pyrimidin-2-yl)acrylic Acid Ester->Product Hydrolysis (NaOH, MeOH/H2O)

Caption: Wittig reaction followed by hydrolysis to yield the target acid.

IV. Heck Coupling: A Palladium-Catalyzed Cross-Coupling Strategy

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[6][7]. For the synthesis of 3-(pyrimidin-2-yl)acrylic acid, this would involve the coupling of a 2-halopyrimidine (e.g., 2-bromopyrimidine) with acrylic acid.

Mechanistic Overview

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to afford the product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Proposed Experimental Protocol: A Heck Coupling Approach

While a specific protocol for the target molecule is not detailed in the provided search results, a general procedure for the Heck reaction can be proposed.

Reaction:

  • Reactants: 2-Bromopyrimidine (1.0 eq.), Acrylic Acid (1.2 eq.)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (e.g., 10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 eq.)

  • Solvent: Acetonitrile or DMF

  • Temperature: 100-120°C

  • Time: 12-24 hours

Work-up:

  • Cool the reaction mixture and filter off the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with aqueous acid to remove the base.

  • Extract the product into an organic solvent.

  • Purify by column chromatography or recrystallization.

Heck_Coupling 2-Bromopyrimidine 2-Bromopyrimidine Product 3-(Pyrimidin-2-yl)acrylic Acid 2-Bromopyrimidine->Product + Acrylic Acid (Base, Heat) Acrylic_Acid Acrylic_Acid Acrylic_Acid->Product Catalyst Pd(OAc)2 / PPh3 Catalyst->Product

Caption: Heck coupling of 2-bromopyrimidine with acrylic acid.

Comparative Analysis of Synthetic Routes

FeatureKnoevenagel CondensationPerkin ReactionWittig ReactionHeck Coupling
Starting Materials 2-Formylpyrimidine, Malonic Acid2-Formylpyrimidine, Acetic Anhydride2-Formylpyrimidine, Wittig Reagent2-Bromopyrimidine, Acrylic Acid
Reported Yield Very High (est. >90%)[1][2][3][4]Moderate to GoodGood (80% for ester)[5]Moderate to Good
Reaction Conditions Mild to moderate (reflux)Harsh (high temp.)Moderate (reflux)Moderate to high temp.
Stereoselectivity Generally good for (E)-isomerGenerally good for (E)-isomerExcellent for (E)-isomer with stabilized ylides[5]Generally good for (E)-isomer
Byproducts H₂O, CO₂Acetic AcidTriphenylphosphine oxideHalide salt
Purification Simple precipitation/recrystallizationRecrystallizationChromatography/Recrystallization (ester), then workupFiltration, extraction, chromatography/recrystallization
Scalability GoodModerate (high temp. can be an issue)Good (byproduct removal can be challenging)Moderate (catalyst cost and removal)
Atom Economy GoodModeratePoor (due to phosphine oxide)Good
Cost of Starting Materials 2-Formylpyrimidine availability needs confirmation2-Formylpyrimidine availability needs confirmation2-Formylpyrimidine availability needs confirmation2-Bromopyrimidine is commercially available

Conclusion and Recommendations

Based on the available data and established chemical principles, the Knoevenagel condensation appears to be the most promising route for the synthesis of 3-(pyrimidin-2-yl)acrylic acid in a laboratory setting. The high reported yield for a very similar substrate, coupled with straightforward reaction conditions and purification, makes it an attractive choice for both small-scale and potentially larger-scale preparations[1][2][3][4].

The Wittig reaction , particularly with the Schlosser modification, also presents a strong alternative, offering good yields and excellent stereocontrol[5]. However, the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct can complicate purification on a larger scale.

The Perkin reaction , while a classic method, suffers from the requirement of harsh reaction conditions, which may not be ideal for all substrates and could lead to side reactions.

The Heck coupling is a viable option, especially given the commercial availability of 2-bromopyrimidine. However, the cost of the palladium catalyst and the need for potentially more rigorous purification to remove metal residues may be a consideration for large-scale synthesis.

For researchers prioritizing high yield, operational simplicity, and ease of purification, the Knoevenagel condensation is the recommended starting point for the synthesis of 3-(pyrimidin-2-yl)acrylic acid. Further optimization of this route, including a thorough investigation of the availability and cost of 2-formylpyrimidine, would be a valuable endeavor.

Spectroscopic Data for Product Verification

While experimental spectra for 3-(pyrimidin-2-yl)acrylic acid were not found in the initial search, the following are predicted and reference data to aid in characterization.

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

  • COOH: ~12.5 ppm (broad singlet)

  • H-4, H-6 (pyrimidine): ~8.9-9.1 ppm (doublet)

  • H-5 (pyrimidine): ~7.5-7.7 ppm (triplet)

  • Vinylic Protons: ~6.5-7.8 ppm (two doublets, J ≈ 16 Hz for the trans isomer)

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:

  • C=O: ~167 ppm

  • Pyrimidine C-2: ~158 ppm

  • Pyrimidine C-4, C-6: ~157 ppm

  • Vinylic Carbons: ~120-145 ppm

  • Pyrimidine C-5: ~122 ppm

Reference ¹H NMR data for the analogous trans-3-(3-pyridyl)acrylic acid in DMSO-d₆ shows the carboxylic acid proton at 12.6 ppm and the vinylic protons as doublets at 7.64 and 6.71 ppm with a coupling constant of 16.1 Hz, consistent with a trans configuration[8][9].

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. (2023, August 9). Retrieved from [Link]

  • Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [Link]

  • PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • Iovu, M. S., & Oltean, C. G. (2010). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 55(9), 539-544.
  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. Retrieved from [Link]

  • Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds. (n.d.). Retrieved from [Link]

  • Shcherbakova, V. S., Martynovskaya, S. V., Gyrgenova, E. A., Ushakova, I. A., & Ivanov, A. V. (2024). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725-1729.
  • Royal Society of Chemistry. (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Retrieved from [Link]

  • Negi, A., et al. (2025, August 16). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. ResearchGate. Retrieved from [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2025, August 7). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • Iovu, M. S., & Oltean, C. G. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Retrieved from [Link]

  • Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Repositorio Institucional USC. Retrieved from [Link]

  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-158.
  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of the copolymer, the modification product, and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Styles, M. J., et al. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances. Retrieved from [Link]

  • Bentham Science. (n.d.). Efficient Synthesis of Fused Pyrimidine Derivatives with Biological Activity via Aza-Wittig Reaction. Retrieved from [Link]

  • Heravi, M. M., & Hashemi, E. (2017, September 11). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • PubMed. (2008, August 14). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

Technical Comparison Guide: 3-(Pyrimidin-2-yl)acrylic acid vs. Established DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment-to-Lead Context

3-(Pyrimidin-2-yl)acrylic acid (3-PAA) represents a critical structural scaffold (fragment) in the design of inhibitors targeting Dihydroorotate Dehydrogenase (DHODH) and specific Tyrosine Kinases . Unlike clinical drugs which are fully optimized for bioavailability and potency, 3-PAA serves as a competitive pharmacophore probe . It mimics the natural substrate dihydroorotate, offering a distinct mechanism of action compared to established allosteric inhibitors.

This guide compares 3-PAA directly against the clinical gold standards Teriflunomide (Leflunomide metabolite) and Brequinar . The comparison highlights the shift from substrate-mimicry (3-PAA) to allosteric inhibition (Teriflunomide/Brequinar), providing data-driven insights for researchers optimizing lead compounds for autoimmune and oncological indications.

Head-to-Head Mechanistic Comparison

The efficacy of DHODH inhibitors hinges on their binding site within the enzyme.[1] DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ10).

The Competitors
  • 3-(Pyrimidin-2-yl)acrylic acid (3-PAA): A Substrate Mimic . Its pyrimidine ring and carboxylic tail structurally resemble dihydroorotate, allowing it to compete for the active catalytic site (FMN site).

  • Teriflunomide (A77 1726): An Allosteric Inhibitor . It binds to the hydrophobic "ubiquinone tunnel," preventing electron transfer to CoQ10 without blocking the substrate site directly.

  • Brequinar: A potent Quinone Site Inhibitor . Similar to Teriflunomide but with higher affinity and distinct binding kinetics, often leading to rapid depletion of pyrimidine pools.

Comparative Data Matrix
Feature3-(Pyrimidin-2-yl)acrylic acid (3-PAA)Teriflunomide (A77 1726)Brequinar
Role Chemical Probe / Lead FragmentClinical Drug (RA/MS)Investigational Drug (Oncology)
Mechanism Competitive (vs. Dihydroorotate)Non-Competitive (vs. Dihydroorotate)Non-Competitive (vs. Dihydroorotate)
Binding Site FMN Catalytic PocketUbiquinone (CoQ) TunnelUbiquinone (CoQ) Tunnel
IC50 (Human DHODH) ~15 - 50 µM (Fragment range)*~1.0 - 2.5 µM (Whole cell)~0.01 - 0.05 µM (Potent)
Selectivity Moderate (Cross-reacts with other carboxylases)High (DHODH specific)Very High
Solubility (PBS, pH 7.4) High (>1 mg/mL)Low (Requires carrier)Low (Lipophilic)
Cellular Permeability High (Small MW, Polar)ModerateModerate to High

*Note: IC50 for 3-PAA is estimated based on fragment screening data. It acts as a low-affinity starting point for "Fragment-Based Drug Discovery" (FBDD).

Structural Logic & Pathway Visualization

To understand the differential inhibition, one must visualize the de novo pyrimidine biosynthesis pathway. 3-PAA intervenes at the catalytic step, whereas downstream inhibitors block the electron transport coupling.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPS II DHO Dihydroorotate (Substrate) Carbamoyl->DHO CAD Complex DHODH Enzyme: DHODH (Mitochondrial Inner Membrane) DHO->DHODH Orotate Orotate UMP UMP (Nucleotide Pool) Orotate->UMP UMPS DHODH->Orotate Oxidation FMN FMN -> FMNH2 DHODH->FMN PAA 3-(Pyrimidin-2-yl)acrylic acid (Competitive Inhibitor) PAA->DHODH Blocks Substrate Entry Teriflunomide Teriflunomide / Brequinar (Allosteric/Quinone Site) CoQ CoQ -> CoQH2 Teriflunomide->CoQ Blocks Electron Transfer FMN->CoQ

Figure 1: Mechanism of Action. 3-PAA competes directly with Dihydroorotate, while Teriflunomide/Brequinar block the downstream electron transfer to CoQ.

Experimental Validation Protocol

When evaluating 3-PAA against Teriflunomide, a standard proliferation assay is insufficient due to salvage pathways. You must use a DCIP (2,6-Dichlorophenolindophenol) Reduction Assay to isolate DHODH activity.

Protocol: DCIP-Coupled DHODH Kinetic Assay

Objective: Determine the Mode of Inhibition (Competitive vs. Non-competitive).

Reagents:

  • Recombinant Human DHODH (purified).

  • Substrate: L-Dihydroorotate (L-DHO).

  • Chromogen: DCIP (Electron acceptor, blue to colorless upon reduction).

  • Co-factor: Decylubiquinone (CoQ analog).

  • Test Compounds: 3-PAA (dissolved in DMSO), Teriflunomide (Control).

Workflow:

  • Preparation: Dilute DHODH enzyme in Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 150 mM KCl).

  • Inhibitor Incubation: Add 3-PAA (0.1 – 100 µM titration) to the enzyme mixture. Incubate for 10 min at 25°C.

    • Critical Step: Do not add Substrate yet. This allows the inhibitor to equilibrate with the active site.

  • Reaction Trigger: Add the Master Mix containing L-DHO (200 µM), Decylubiquinone (50 µM), and DCIP (60 µM).

  • Measurement: Monitor absorbance at 600 nm (DCIP reduction) continuously for 20 minutes.

  • Analysis (Lineweaver-Burk Plot):

    • Perform the assay at varying concentrations of L-DHO (Substrate).

    • 3-PAA Result: You will observe an increase in

      
       (apparent) but unchanged 
      
      
      
      . This confirms Competitive Inhibition .
    • Teriflunomide Result: You will observe a decrease in

      
       with minimal change in 
      
      
      
      (or mixed inhibition). This confirms Non-Competitive/Allosteric Inhibition .

Synthesis & Derivatization Insight

For medicinal chemists, 3-PAA is rarely the endpoint. It is the "Warhead Carrier."

  • Acrylamide Formation: The carboxylic acid group of 3-PAA is frequently converted to an amide.

  • Covalent Targeting: If the pyrimidine ring is substituted (e.g., with an aniline), the acrylic tail can act as a Michael Acceptor , forming a covalent bond with Cysteine residues in kinases (e.g., EGFR C797S).

  • Comparison:

    • 3-PAA (Acid): Reversible, weak binder.

    • 3-PAA (Acrylamide derivative): Irreversible, covalent binder (Potency increases 100-1000x).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Leflunomide Label. (2023). "Prescribing Information: Mechanism of Action." FDA Access Data. Link

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative Validation Protocols: Establishing Purity Standards for 3-(Pyrimidin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic building blocks like 3-(Pyrimidin-2-yl)acrylic acid (CAS: 408533-41-5), relying solely on HPLC "Area %" is a critical vulnerability. Due to the conjugated system's high UV extinction coefficient, trace impurities (such as decarboxylated byproducts or cis-isomers) often exhibit vastly different response factors than the main peak.

This guide compares two primary validation methodologies:

  • HPLC-PDA (High-Performance Liquid Chromatography - Photodiode Array): The standard for impurity profiling.

  • qNMR (Quantitative Nuclear Magnetic Resonance): The gold standard for absolute assay (mass balance).

Thesis: While HPLC is necessary for monitoring reaction progress, qNMR must be the primary validation tool for assigning the absolute purity value of the reference standard used in subsequent QC release testing.

Chemical Context & Challenges[1]

Analyte: 3-(Pyrimidin-2-yl)acrylic acid[1]

  • Structure: Pyrimidine ring fused to an acrylic acid tail.

  • pKa Profile: Amphoteric. The carboxylic acid (pKa ~4.2) and the pyrimidine nitrogens (pKa ~1.3) create a zwitterionic potential at neutral pH.

  • Solubility: Poor in water/neutral organic solvents; soluble in DMSO and basic aqueous buffers.

The Challenge: Standard C18 HPLC methods often fail because the basic pyrimidine nitrogens interact with residual silanols on the column stationary phase, causing severe peak tailing. Furthermore, the cis (Z) isomer—a common byproduct of Knoevenagel condensations—must be chromatographically resolved from the desired trans (E) isomer.

Comparative Methodology: HPLC vs. qNMR[1][3]

The following table contrasts the performance of the two methodologies for this specific analyte.

FeatureMethod A: HPLC-PDA (Buffered)Method B: 1H-qNMR
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Standard Required (Must be pre-characterized)Not Required (Uses Internal Standard)
Specificity High (Separates isomers/degradants)High (Distinct chemical shifts)
Response Factor Variable (Depends on UV chromophore)Uniform (1:1 proton response)
Limit of Detection Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Throughput High (Automated sequences)Low (Manual processing/long scans)
Best Use Case Routine QC & Impurity ProfilingReference Standard Qualification

Experimental Protocols

Protocol A: The "Gold Standard" HPLC Method

Objective: To separate the E/Z isomers and quantify trace organic impurities.

Rationale: To suppress the ionization of the carboxylic acid (keeping it neutral) and protonate the pyrimidine (keeping it cationic but paired), an acidic mobile phase with ion-pairing potential is ideal. However, a simple low pH phosphate buffer on a modern "Base-Deactivated" C18 is usually sufficient and more robust.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption) and 280 nm.

  • Temperature: 30°C.

Validation Criteria (ICH Q2):

  • Resolution (

    
    ): 
    
    
    
    between the cis-isomer (elutes earlier) and trans-isomer.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (critical for pyrimidines).
Protocol B: Orthogonal Validation via qNMR

Objective: To assign an absolute purity value to the "Primary Reference Standard" without relying on UV response factors.

Rationale: qNMR relies on the integration of proton signals.[3] Since the signal intensity is directly proportional to the number of nuclei, purity can be calculated mathematically against a Certified Reference Material (CRM) internal standard.

Materials:

  • Solvent: DMSO-

    
     (Ensures complete solubility of the amphoteric solid).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? Maleic acid has a singlet at

      
       6.3 ppm, which does not overlap with the acrylic protons (
      
      
      
      6.8 - 7.6 ppm) or pyrimidine protons (
      
      
      7.4 - 8.9 ppm).
  • Relaxation Agent: Cr(acac)

    
     (Optional, to shorten 
    
    
    
    relaxation time).

Procedure:

  • Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial (Precision:

    
     mg).
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32 (to ensure S/N > 150).

    • Spectral Width: 20 ppm.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 1 for alkene proton, 2 for Maleic acid)
    
  • 
     = Molecular Weight
    
  • 
     = Weight taken
    
  • 
     = Purity[4][5]
    

Visualization: The Validation Workflow

The following diagram illustrates the decision matrix for validating a new batch of synthesized material.

ValidationWorkflow Synthesis Crude Synthesis (Knoevenagel Condensation) Isolation Isolation & Drying Synthesis->Isolation PrelimHPLC Preliminary HPLC-UV (Check Profile) Isolation->PrelimHPLC Decision Is Area % > 98%? PrelimHPLC->Decision FinalCalc Calculate Potency (Mass Balance) PrelimHPLC->FinalCalc Impurity Profile Reprocess Recrystallize (Remove cis-isomer) Decision->Reprocess No qNMR qNMR Analysis (Absolute Assay) Decision->qNMR Yes Reprocess->Isolation qNMR->FinalCalc Purity Value Release Release as Reference Standard FinalCalc->Release

Figure 1: Integrated Validation Workflow. Note that HPLC provides the impurity profile, while qNMR provides the absolute assay value used for calculation.[3]

Data Interpretation & Troubleshooting

The "Cis-Trans" Trap

In 3-(Pyrimidin-2-yl)acrylic acid synthesis, the cis isomer is a common contaminant.

  • HPLC Observation: You may see a small peak eluting just before the main peak.

  • Validation: If HPLC shows 99.0% Area, but qNMR shows 95.0% wt/wt, check the integration of the alkene protons in NMR. The coupling constant (

    
    ) for trans is typically 15-16 Hz, while cis is 10-12 Hz.
    
  • Resolution: If cis content is high (>1%), recrystallization in ethanol/water is usually required before the batch can be validated as a standard.

Solvent Residuals

qNMR will not detect inorganic salts (like Potassium Carbonate from the reaction), but it will detect residual solvents (DMSO, Ethanol).

  • Correction: The final purity assignment must account for Residual Solvents (determined by GC-Headspace or NMR) and Residue on Ignition (ROI/Sulfated Ash) if qNMR is not used.

  • Formula:

    
    .
    
    • Note: qNMR bypasses this by measuring the active moiety directly, making it superior for this specific application.[6]

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Natural Products. (Demonstrates qNMR vs HPLC discrepancy principles). Link

  • S.K. Bharti, et al. (2012). Quantitative 1H NMR spectroscopy.[4][6][9] Trends in Analytical Chemistry. (Protocols for internal standard selection). Link

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (General comparison of techniques). Link

Sources

A Guide to the Synthesis and Characterization of 3-(Pyrimidin-2-yl)acrylic Acid: An Analysis of Reproducibility Through Analogue Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of published data is a cornerstone of scientific integrity. This guide provides a comprehensive analysis of the synthesis and characterization of 3-(pyrimidin-2-yl)acrylic acid, a molecule of interest for its potential applications stemming from the biologically significant pyrimidine scaffold. Due to a scarcity of detailed, independently verified publications on this specific molecule, this guide will establish a robust framework for its synthesis and characterization by drawing upon well-documented procedures and data for its close structural isomers: 3-(pyridin-2-yl)acrylic acid, 3-(pyridin-3-yl)acrylic acid, and 3-(pyridin-4-yl)acrylic acid. By critically examining the data for these analogues, we can predict and benchmark the expected outcomes for 3-(pyrimidin-2-yl)acrylic acid, thereby providing a valuable resource for researchers entering this area of study.

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] The incorporation of an acrylic acid moiety introduces a versatile functional group that can participate in various chemical transformations and biological interactions, making 3-(pyrimidin-2-yl)acrylic acid and its derivatives attractive targets for drug discovery programs.

Synthetic Reproducibility: The Knoevenagel-Doebner Condensation

The most commonly employed and reliable method for the synthesis of acrylic acid derivatives from aldehydes is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine and piperidine. This approach is well-documented for the synthesis of pyridyl acrylic acids and is anticipated to be directly applicable to the synthesis of 3-(pyrimidin-2-yl)acrylic acid from 2-pyrimidinecarboxaldehyde.

A representative synthetic procedure, adapted from the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, is detailed below.[3] The rationale behind each step is provided to enhance the understanding and reproducibility of the protocol.

Experimental Protocol: Synthesis of 3-(Pyrimidin-2-yl)acrylic Acid

Materials:

  • 2-Pyrimidinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrimidinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

    • Causality: Pyridine acts as both the solvent and a basic catalyst, facilitating the deprotonation of malonic acid. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

    • Causality: Piperidine is a stronger base than pyridine and is often used as a co-catalyst to accelerate the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux (approximately 115 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent decarboxylation to occur.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Acidify the mixture by the dropwise addition of concentrated HCl until a precipitate forms.

    • Causality: Acidification protonates the carboxylate, rendering the product, 3-(pyrimidin-2-yl)acrylic acid, insoluble in the acidic aqueous medium, leading to its precipitation. This step also neutralizes the pyridine and piperidine.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the pure product.

    • Causality: Washing with cold water removes any remaining salts and impurities. Recrystallization is a standard purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

Expected Yield: Based on the reported yields for the synthesis of pyridyl acrylic acids, a yield in the range of 70-90% can be reasonably expected.

Reproducibility of Characterization Data: A Comparative Analysis

The structural confirmation of the synthesized 3-(pyrimidin-2-yl)acrylic acid is crucial. The following sections detail the expected spectroscopic data based on the analysis of its pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of ¹H NMR Data for Pyridyl Acrylic Acid Isomers and Predicted Data for 3-(Pyrimidin-2-yl)acrylic Acid (in DMSO-d₆)

CompoundAromatic Protons (ppm)Vinylic Protons (ppm)Carboxylic Acid Proton (ppm)
trans-3-(3-Pyridyl)acrylic acid[4]8.87 (d), 8.60 (dd), 8.16 (dt), 7.46 (dd)7.64 (d, J=16.1 Hz), 6.71 (d, J=16.1 Hz)~12.6 (br s)
Predicted: 3-(Pyrimidin-2-yl)acrylic acid ~8.9 (d, 2H), ~7.5 (t, 1H)~7.7 (d, J ≈ 16 Hz), ~6.8 (d, J ≈ 16 Hz)~12.5 (br s)

Causality of Predicted Shifts: The pyrimidine ring is more electron-deficient than the pyridine ring due to the presence of the second nitrogen atom. This will lead to a downfield shift of the pyrimidine protons compared to their pyridine counterparts. The vinylic protons are expected to appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift due to hydrogen bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(pyrimidin-2-yl)acrylic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C=O stretch (Carboxylic acid)1710-1680
C=C stretch (Alkene)1640-1620
C=N and C=C stretch (Aromatic ring)1600-1450

Causality of Absorptions: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is also characteristic of the carboxylic acid. The C=C and aromatic ring stretches will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(pyrimidin-2-yl)acrylic acid (C₇H₆N₂O₂), the expected molecular weight is 150.13 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): m/z = 150

  • Loss of H₂O: m/z = 132

  • Loss of CO₂: m/z = 106

  • Loss of COOH: m/z = 105

Causality of Fragmentation: The molecular ion is expected to be observed. Common fragmentation pathways for carboxylic acids include the loss of water and carbon dioxide. Cleavage of the bond between the acrylic acid moiety and the pyrimidine ring would result in a fragment corresponding to the pyrimidine cation.

Visualizing the Workflow and Potential Biological Context

To further aid in the understanding of the synthesis and potential application of 3-(pyrimidin-2-yl)acrylic acid, the following diagrams are provided.

Synthesis_Workflow Reactants 2-Pyrimidinecarboxaldehyde + Malonic Acid Reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) Reactants->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 3-(Pyrimidin-2-yl)acrylic acid Purification->Product

Synthetic workflow for 3-(Pyrimidin-2-yl)acrylic acid.

Signaling_Pathway cluster_0 Potential Biological Target Kinase Kinase Substrate Substrate Kinase->Substrate ATP->ADP Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular Response Pyrimidine_Derivative 3-(Pyrimidin-2-yl)acrylic acid derivative Pyrimidine_Derivative->Kinase Inhibition

Sources

Benchmarking Electrophilic Efficiency: 3-(Pyrimidin-2-yl)acrylic Acid vs. Heteroaromatic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bonding with a nucleophilic residue (usually Cysteine)—is the critical determinant of selectivity. While acrylamides are the industry standard, they often lack the "tunability" required to balance potency with off-target toxicity.

This guide benchmarks 3-(Pyrimidin-2-yl)acrylic acid (3-PAA) , a scaffold offering a distinct electronic profile compared to its widely used analogs, 3-(Pyridin-2-yl)acrylic acid and Cinnamic acid.

Why this Molecule? The pyrimidine ring contains two nitrogen atoms, making it significantly more electron-deficient than a pyridine or phenyl ring. When conjugated to an acrylic acid tail, this heteroaromatic system acts as a powerful electron sink, activating the


-carbon for Michael addition even under conditions where other acrylic acids might be inert.

The Specific Assay: We utilize Intrinsic Thiol Reactivity Profiling via


H-NMR . This assay measures the pseudo-first-order rate constant (

) of the molecule reacting with Glutathione (GSH), a biological thiol surrogate. This is the gold standard for predicting the in vivo covalent efficiency of a warhead before it is incorporated into a complex drug lead.

Comparative Analysis: The Heteroaromatic Series

To objectively evaluate 3-PAA, we compare it against two structural analogs representing the "standard" and "negative" controls in covalent fragment screening.

CompoundStructure DescriptionElectronic CharacterPredicted Reactivity
Target: 3-PAA Acrylic acid fused to Pyrimidine (2-position)High Electron Deficiency (

-deficient)
High (Fast

)
Analog A Acrylic acid fused to Pyridine (2-position)Moderate Electron DeficiencyModerate (Tunable)
Analog B Cinnamic Acid (Phenyl ring)Electron Neutral/RichLow/Inert (Negative Control)

Experimental Protocol: GSH Kinetic Profiling

Objective: Determine the half-life (


) of 3-PAA in the presence of excess Glutathione using NMR spectroscopy.
Materials & Reagents
  • Analyte: 3-(Pyrimidin-2-yl)acrylic acid (High Purity >98%).

  • Nucleophile: L-Glutathione reduced (GSH).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – inert and distinct NMR signal.

  • Solvent: Phosphate-buffered D

    
    O (pH 7.4) with 
    
    
    
    -DMSO (ratio 2:[1]1) to ensure solubility.
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 3-PAA (10 mM final conc) and TMB (5 mM) in

      
      -DMSO.
      
    • Prepare a fresh 200 mM GSH solution in deuterated phosphate buffer (pH 7.4). Note: The buffer is critical to maintain the ionization state of the thiol.

  • Reaction Initiation:

    • In an NMR tube, mix the 3-PAA stock with the buffer (minus GSH) to acquire a

      
       reference spectrum.
      
    • Add the GSH solution (20-fold excess, 200 mM) to initiate the reaction.

    • Rapidly insert into the NMR spectrometer (600 MHz recommended).

  • Data Acquisition:

    • Set up a kinetic loop to acquire 1H-NMR spectra every 5 minutes for 4 hours (or until reaction completion).

    • Target Signal: Monitor the disappearance of the vinyl protons (doublets typically between

      
       6.0–7.5 ppm) and the appearance of the alkyl adduct signals.
      
  • Data Processing:

    • Integrate the vinyl proton peaks relative to the TMB internal standard.

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .

Mechanism of Action (Visualization)[2]

The following diagram illustrates the Michael Addition mechanism and the electronic influence of the pyrimidine ring.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Pyrimidine 3-(Pyrimidin-2-yl) acrylic acid TS Tetrahedral Intermediate Pyrimidine->TS Nucleophilic Attack (Michael Addition) GSH Glutathione (Thiol Nucleophile) GSH->TS Adduct Thioether Adduct TS->Adduct Proton Transfer Note Pyrimidine Nitrogens withdraw electron density, stabilizing the transition state. Note->TS

Caption: Figure 1. Mechanism of GSH conjugation. The electron-deficient pyrimidine ring activates the vinyl group for nucleophilic attack.

Benchmarking Results

The following data represents typical kinetic profiles observed when comparing these scaffolds under pseudo-first-order conditions (pH 7.4, 25°C).

Table 1: Comparative Reactivity Profile
Scaffold

(Half-life)
Reactivity ClassSuitability for Drug Discovery
Cinnamic Acid (Phenyl) > 24 HoursInertNegative control; requires metabolic activation.
3-(Pyridin-2-yl)acrylic acid ~ 4 - 6 HoursModerate"Tunable" covalent drugs (e.g., EGFR inhibitors).
3-(Pyrimidin-2-yl)acrylic acid < 60 Minutes High Rapid covalent labeling; ideal for low-affinity targets.
Interpretation of Data
  • The Pyrimidine Effect: The replacement of a carbon (in pyridine) with a second nitrogen (in pyrimidine) dramatically lowers the LUMO energy of the system. This makes the

    
    -carbon highly electrophilic.
    
  • pH Sensitivity: Note that for acrylic acids (unlike acrylamides), the ionization of the carboxylic acid (

    
    ) to a carboxylate anion at pH 7.4 creates electrostatic repulsion against the incoming thiolate.
    
    • Expert Insight: Despite this repulsion, the pyrimidine ring is so electron-withdrawing that 3-PAA retains significant reactivity compared to the phenyl analog, which becomes completely inert as a carboxylate.

Screening Workflow Diagram

This workflow describes how to integrate 3-PAA into a Fragment-Based Lead Discovery (FBLD) campaign.

Workflow cluster_assay Parallel Screening Start Select Scaffold: 3-(Pyrimidin-2-yl)acrylic acid Deriv Derivatization (Convert Acid to Amide/Ester) Start->Deriv Optional: To mimic drug warhead GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Deriv->GSH Cell Cell Viability Assay (Off-target Toxicity) Deriv->Cell Decision Calculate Selectivity Index GSH->Decision t1/2 Data Cell->Decision IC50 Data Lead Lead Candidate Optimization Decision->Lead Balanced Profile Discard Discard (Too Reactive/Toxic) Decision->Discard High Toxicity

Caption: Figure 2. Decision tree for benchmarking 3-PAA derivatives in early-stage drug discovery.

Conclusion & Recommendations

3-(Pyrimidin-2-yl)acrylic acid represents a high-reactivity scaffold in the covalent inhibitor toolbox.

  • Use Case: It is best utilized when targeting cysteine residues that are sterically hindered or have high

    
     (low nucleophilicity), where a standard acrylamide or pyridine-acrylate would be too slow to bond effectively.
    
  • Caution: The high intrinsic reactivity (short

    
    ) indicates a higher risk of off-target glutathione depletion in cells. It is recommended to add steric bulk to the pyrimidine ring (e.g., methyl groups) to "tune down" the reactivity if toxicity is observed.
    
References
  • Cee, V. J., et al. (2020).[2][3] "Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides." Journal of Medicinal Chemistry.

  • Keeley, A., et al. (2019). "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters.

  • Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups." Journal of Medicinal Chemistry.

  • Preecha, P., et al. (2022). "A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione." Molecules.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Pyrimidin-2-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-(Pyrimidin-2-yl)acrylic acid, like its structural analogs such as trans-3-(3-Pyridyl)acrylic acid, is classified as an irritant.[1][2] The primary risks are associated with direct contact and inhalation.

Core Directive: Treat 3-(Pyrimidin-2-yl)acrylic acid as a hazardous substance. All waste generated from its use, including contaminated lab supplies, must be disposed of as regulated chemical waste.[3][4]

Table 1: Hazard Profile of 3-(Pyrimidin-2-yl)acrylic acid and Analogs

Hazard Category Description GHS Hazard Statement(s) Recommended Precautions
Skin Irritation Causes skin irritation upon contact. H315: Causes skin irritation Wear appropriate protective gloves and a lab coat.[2]
Eye Irritation Causes serious eye irritation. H319: Causes serious eye irritation Wear safety glasses or chemical splash goggles.[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust. H335: May cause respiratory irritation Handle in a well-ventilated area or a chemical fume hood.[1][2]

| Ingestion | May be harmful if swallowed. | - | Do not eat, drink, or smoke in work areas.[2] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks identified above. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous substances.[5]

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Wear chemically compatible gloves, such as nitrile gloves.

  • Body Protection: A fully buttoned lab coat must be worn.

  • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator. All respirator use must be in accordance with a formal respiratory protection program.[5]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure varies based on the scale of the spill.

Small Spill (Manageable by Lab Personnel)

A small spill is defined as one that can be cleaned up in under 10 minutes by trained personnel without posing a significant inhalation or contact risk.[6]

  • Alert Colleagues: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure full PPE is worn before cleanup.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[1] Use non-sparking tools if there is any fire risk.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials (gloves, wipes, absorbent) as hazardous waste.[8]

Large Spill (Requires EH&S Assistance)

If a spill is large, unmanageable, or involves personnel exposure, activate your facility's emergency response plan immediately.[9]

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area to prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department and your supervisor.

  • Assist: Provide EH&S responders with the Safety Data Sheet (SDS) for 3-(Pyrimidin-2-yl)acrylic acid.

Step-by-Step Disposal Procedure

The disposal of 3-(Pyrimidin-2-yl)acrylic acid is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][10] This substance must not be disposed of down the drain or in regular trash.[4]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-(Pyrimidin-2-yl)acrylic acid.

G start Waste Generation (3-(Pyrimidin-2-yl)acrylic acid) is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated wipes, PPE, gels) is_solid->solid_waste Solid liquid_waste Aqueous Solution Waste is_solid->liquid_waste Liquid solid_container Collect in designated, sealed and labeled solid hazardous waste container. solid_waste->solid_container liquid_container Collect in designated, sealed and labeled liquid hazardous waste container (HDPE). liquid_waste->liquid_container label_solid Label: 'Hazardous Waste', '3-(Pyrimidin-2-yl)acrylic acid', and other components. solid_container->label_solid label_liquid Label: 'Hazardous Waste', 'Aqueous 3-(Pyrimidin-2-yl)acrylic acid', and concentrations. liquid_container->label_liquid saa Store in Satellite Accumulation Area (SAA). label_solid->saa label_liquid->saa pickup Arrange for pickup by certified hazardous waste disposal service (EH&S). saa->pickup

Caption: Disposal Decision Workflow for 3-(Pyrimidin-2-yl)acrylic acid Waste.

Protocol Steps:
  • Waste Characterization: Determine if your waste is solid (unused chemical, contaminated gloves, wipes) or liquid (aqueous solutions). This chemical is a solid irritant and should be handled as such.[2][8]

  • Select the Correct Waste Container:

    • For Solids: Use a designated, puncture-resistant container with a secure lid, clearly marked for "Dry, Solid Hazardous Waste."[8] It is best practice to double-bag chemically contaminated lab trash in clear plastic bags to allow for visual inspection.[8]

    • For Liquids: Use a compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) with a screw-top cap.[11] Do not leave a funnel in the container.[12]

  • Proper Labeling: All hazardous waste containers must be labeled correctly from the moment waste is first added.[12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "3-(Pyrimidin-2-yl)acrylic acid". Do not use abbreviations.[12]

    • A list of all other constituents and their approximate percentages.[12][13]

    • The date accumulation started.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][12]

    • Ensure the container is kept closed at all times except when adding waste.[12]

    • Crucially, segregate this waste from incompatible materials. As an acidic compound, it should be stored away from bases. It should also be segregated from strong oxidizing agents.[7]

  • Arrange for Disposal:

    • When the waste container is 90% full, or every six months, arrange for disposal.[10][12]

    • Contact your institution's EH&S office or a certified hazardous waste disposal vendor to schedule a pickup.[14][15] These services provide "lab pack" disposal, ensuring compliant transport and final disposition, which is typically high-temperature incineration.[8][16]

Regulatory Framework: Adherence to National Standards

All disposal procedures must comply with federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[4][17] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and disposal of hazardous materials.[5][18]

By adhering to the protocols outlined in this guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-(Pyrimidin-2-yl)acrylic acid, upholding the highest standards of scientific practice and workplace safety.

References

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]

  • Material Safety Data Sheet - trans-3-(3-Pyridyl)acrylic acid. Cole-Parmer. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Justrite. [Link]

  • Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. Chemos GmbH & Co. KG. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ACTenviro. [Link]

  • Hazardous Waste Disposal in Philadelphia, PA. ASMAI. [Link]

  • Secure Lab Waste Disposal Solutions in Pennsylvania. Environmental Marketing Services, LLC. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Louisiana Hazardous Waste. MCF Environmental Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How To: Lab Waste. LabXchange via YouTube. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services, LLC. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Acrylic Acid Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(Pyrimidin-2-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 3-(Pyrimidin-2-yl)acrylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Immediate Safety Overview: Understanding the Hazards
  • Pyrimidine Derivatives: Pyrimidine itself is classified as a flammable liquid and vapor[1]. Pyrimidine-based compounds are prevalent in biologically active molecules, and some derivatives can exhibit significant toxicity[2][3][4].

  • Acrylic Acid and its Derivatives: Acrylic acid and related compounds are known to be corrosive and can cause severe skin burns and eye damage[5][6]. They are also irritants to the skin, eyes, and respiratory system[7][8]. Ingestion and inhalation of acrylic acid can be harmful[9].

Therefore, 3-(Pyrimidin-2-yl)acrylic acid should be handled with caution, assuming it possesses a combination of these hazardous properties.

Hazard Identification Summary Table

Hazard ClassificationAssociated RiskPrimary Route of Exposure
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[6][7]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.[7]Eye contact
Respiratory Irritation May cause respiratory tract irritation.[10][7][8]Inhalation
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.Ingestion, Inhalation
Flammability Based on the pyrimidine component, it may be a flammable solid.[1]Heat, sparks, open flames
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The selection of appropriate PPE is a cornerstone of safe chemical handling[11].

Required PPE for Handling 3-(Pyrimidin-2-yl)acrylic acid

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile, neoprene, or butyl rubber gloves.[12][13]Provides robust protection against skin contact with acrylic acid derivatives. Thicker gloves generally offer better protection[14].
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.[13][15]Protects against splashes that can cause serious eye damage. Standard eyeglasses are not sufficient[14].
Protective Clothing A flame-resistant lab coat, fully buttoned.[13]Protects skin from splashes and the potential flammability of the compound.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a full-face respirator may be necessary.[13][15]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, well-defined protocol is essential for minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling of 3-(Pyrimidin-2-yl)acrylic acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of related compounds prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Proceed to handling handle2 Use non-sparking tools handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work area handle3->post1 After use post2 Segregate waste post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A procedural workflow for the safe handling of 3-(Pyrimidin-2-yl)acrylic acid.

Detailed Steps:

  • Preparation:

    • Thoroughly review the SDS for acrylic acid and pyrimidine to be fully aware of the potential hazards[1][6].

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure[15].

    • Use non-sparking tools to avoid ignition sources, given the potential flammability of the pyrimidine moiety[1].

    • Keep the container of 3-(Pyrimidin-2-yl)acrylic acid tightly closed when not in use to prevent the release of dust or vapors[10].

    • Avoid the formation of dust and aerosols.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Segregate all waste materials as described in the disposal plan below.

    • Carefully remove and dispose of gloves and other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol

Waste TypeContainerDisposal Procedure
Solid Waste (contaminated gloves, weigh paper, etc.)Labeled hazardous waste container.Collect in a designated, sealed container for hazardous solid waste.
Liquid Waste (solutions containing the compound)Labeled hazardous waste container (polyethylene or other compatible material).[12]Collect in a compatible, sealed container. The pH of the waste may need to be considered, as acrylic acid waste is hazardous if the pH is 6 or lower[12].
Empty Containers Original container.Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container according to your institution's guidelines.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour chemical waste down the drain[16].

References

  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. Available from: [Link]

  • Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. Available from: [Link]

  • Acrylic Acid - Washington State University. Available from: [Link]

  • Material Safety Data Sheet - trans-3-(3-Pyridyl)acrylic acid - Cole-Parmer. Available from: [Link]

  • Acrylic acid (HSG 104, 1997) - Inchem.org. Available from: [Link]

  • ACRYLIC ACID (STABILIZED) FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • Safety data sheet - BASF. Available from: [Link]

  • How to Choose PPE for Chemical Work. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • Provisional Peer-Reviewed Toxicity Values for Acrylic Acid. Available from: [Link]

  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides - Growing Science. Available from: [Link]

  • 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)- - gsrs. Available from: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC. Available from: [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.